Butyldicyclohexylphosphane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H31P |
|---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
butyl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |
InChI Key |
HCBQMNULEUWRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Properties and Catalytic Applications of tert-Butyldicyclohexylphosphane
Executive Summary
tert-Butyldicyclohexylphosphane (commonly referred to in literature as tert-butyldicyclohexylphosphine or t-BuCy2P ) is a highly sterically demanding, electron-rich dialkylphosphine ligand. In the realm of modern organometallic chemistry, the design of the ligand sphere is paramount to controlling the reactivity of transition metal catalysts. t-BuCy2P has emerged as a critical component in palladium (Pd) and nickel (Ni) catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig aminations, and direct C–H arylations. This technical whitepaper explores the physicochemical properties of t-BuCy2P and dissects the mechanistic causality behind its success in activating challenging substrates like unactivated aryl chlorides.
Physicochemical and Steric Properties
The efficacy of t-BuCy2P is rooted in its unique structural geometry. The molecule consists of a central phosphorus atom bonded to one tert-butyl group and two cyclohexyl groups 1[1]. This specific arrangement creates an extreme steric environment, often quantified by the percent buried volume (%Vbur), which measures the amount of the metal's coordination sphere occupied by the ligand 2[2].
Because it is an electron-rich trialkylphosphine, t-BuCy2P is highly susceptible to oxidation, forming phosphine oxides upon exposure to air. Consequently, it is typically handled as a colorless, air-sensitive liquid under inert atmosphere 3[3].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | tert-Butyldicyclohexylphosphine | [1] |
| CAS Number | 93634-87-8 | [4] |
| Molecular Formula | C16H31P | [1] |
| Molecular Weight | 254.39 g/mol | [1] |
| Physical State | Colorless liquid (Air-sensitive) | [3] |
| Density | 0.939 g/mL | [3] |
| Key Structural Feature | High %Vbur (Percent Buried Volume) | [2] |
Mechanistic Role in Catalysis: The Causality of Sterics and Electronics
In cross-coupling catalysis, the ligand must perform a delicate balancing act: it must be electron-rich enough to push the metal to break strong bonds, yet bulky enough to force the final product out of the metal's coordination sphere. t-BuCy2P achieves this through a synergistic push-pull mechanism 5[5]:
-
Ligation State Control (The Steric Shield) : The massive steric bulk of the tert-butyl and cyclohexyl groups prevents the formation of thermodynamically stable, but catalytically inactive, bis-ligated complexes (L2M). Instead, it drives the equilibrium toward the highly active mono-ligated (LM) species, providing the necessary vacant coordination sites for substrate binding[2].
-
Oxidative Addition (The Electronic Push) : The alkyl groups are strong σ-donors. They significantly increase the electron density on the Pd(0) center. This heightened nucleophilicity is absolutely critical for the oxidative addition of unactivated, electron-poor aryl chlorides, effectively breaking the strong C–Cl bond 6[6].
-
Reductive Elimination (The Steric Push) : Once transmetalation occurs, the bulky substituents of t-BuCy2P exert severe steric pressure on the Pd(II) center. To relieve this steric strain, the metal is forced to undergo rapid reductive elimination, expelling the cross-coupled product and regenerating the active Pd(0) catalyst[6].
Catalytic cycle of Pd-catalyzed cross-coupling driven by t-BuCy2P.
Validated Experimental Protocols
Protocol: Direct ortho-Arylation of Benzoic Acids via Pd-Catalysis
This methodology outlines the coupling of chloroarenes with benzoic acids. The use of t-BuCy2P is critical to facilitate the oxidative addition of the chloroarene and the subsequent rate-limiting C–H bond cleavage 6[6].
Self-Validating System Rationale : Because t-BuCy2P oxidizes rapidly in air (destroying its σ-donor capabilities), the protocol mandates glovebox assembly. A built-in GC-MS validation step ensures that if the active catalyst dies (indicated by unconsumed chloroarene), the operator can immediately trace the failure back to oxygen intrusion during setup.
Step-by-Step Methodology:
-
Reagent Preparation : Dry N,N-dimethylformamide (DMF) over activated 3Å molecular sieves. Degas the solvent by bubbling argon through it for 30 minutes to remove dissolved oxygen.
-
Glovebox Assembly : Inside an argon-filled glovebox, charge a 2-dram vial equipped with a magnetic stir bar with Pd(OAc)2 (5 mol %), t-BuCy2P (10 mol %), the target benzoic acid (0.5 mmol), the chloroarene (2–3 equiv), Cs2CO3 (2.2 equiv), and anhydrous DMF (2.5 mL)[6].
-
Reaction Execution : Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at room temperature for 2 hours to allow the active Pd(0)-t-BuCy2P complex to form in situ. Transfer the vial to a preheated oil bath at 145 °C for 24 hours[6].
-
Validation Check : After 24 hours, cool the reaction and sample 10 µL for GC-MS analysis. Validation metric: The complete disappearance of the chloroarene peak confirms successful oxidative addition and active catalyst turnover.
-
Isolation : Quench the reaction with water, acidify to precipitate the arylated benzoic acid, and purify via preparative HPLC or trituration with hexanes[6].
Step-by-step experimental workflow for the direct ortho-arylation.
References
-
Sigma-Aldrich . "tert-butyldicyclohexylphosphane | 93634-87-8". 4
-
ABCR . "STREM Phosphorus Ligands & Compounds". 3
-
PubChem . "tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319". 1
-
TU Wien . "Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks". 2
-
ACS Publications . "Two Methods for Direct ortho-Arylation of Benzoic Acids". 6
-
PMC - NIH . "Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides". 5
Sources
- 1. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. media.abcr.com [media.abcr.com]
- 4. tert-butyldicyclohexylphosphane | 93634-87-8 [sigmaaldrich.com]
- 5. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
tert-Butyldicyclohexylphosphine (CAS 93634-87-8): A Technical Guide on Sterically Demanding Phosphine Ligands in Transition Metal Catalysis
Executive Summary
In the realm of organometallic chemistry and active pharmaceutical ingredient (API) synthesis, the selection of the correct phosphine ligand is not merely a matter of optimization—it is the fundamental determinant of a catalytic cycle's viability. tert-Butyldicyclohexylphosphine (CAS: 93634-87-8), commonly abbreviated as
This whitepaper dissects the physicochemical causality behind
Physicochemical Profiling & Structural Causality
To understand why
-
Electronic Donor Ability (The Push): The three bulky alkyl groups are strongly electron-donating via inductive effects. When coordinated to a Palladium center,
-BuCy P significantly increases the electron density of the metal. This electron-rich Pd(0) species is highly nucleophilic, drastically lowering the activation energy required for the oxidative addition of notoriously unreactive substrates, such as unactivated aryl chlorides[3][4]. -
Steric Bulk (The Squeeze): The spatial geometry of
-BuCy P creates a massive Tolman cone angle (approx. 170°). This steric crowding forces the Palladium into a highly reactive, under-coordinated 12-electron state (Pd(0)L). Furthermore, during the final step of the catalytic cycle, the sheer bulk of the ligand physically forces the newly formed organic fragments together, accelerating reductive elimination to release the product and regenerate the catalyst.
Mechanistic Role in Palladium-Catalyzed C-H Arylation
The direct arylation of electron-rich heterocycles (e.g., indoles, pyrroles, and furans) using cheap, widely available aryl chlorides is a highly sought-after transformation in drug discovery[3][4]. Historically, these reactions suffered from low yields and required expensive aryl iodides or bromides.
The introduction of
The causality of the catalytic cycle is mapped below. The ligand ensures that the Pd(II) intermediate does not undergo premature decomposition, stabilizing it long enough for the base-assisted Concerted Metalation-Deprotonation (CMD) to occur.
Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation driven by the steric and electronic properties of t-BuCy2P.
Experimental Workflows: Self-Validating Protocol for C-H Arylation
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodology for the arylation of N-substituted indoles with aryl chlorides incorporates built-in quality control gates to prevent wasted resources.
Figure 2: Self-validating experimental workflow for air-sensitive cross-coupling reactions.
Step-by-Step Methodology
-
Catalyst Pre-Activation (The Ligation Gate):
-
Action: Inside an Argon-filled glovebox, combine 5 mol % Pd(OAc)
and 10 mol % -BuCy P in anhydrous N-Methyl-2-pyrrolidone (NMP)[3]. -
Causality: Pre-mixing allows the phosphine to reduce Pd(II) to the active Pd(0) species before competing substrates are introduced.
-
Validation: Observe a distinct color shift from red/orange to a pale yellow/greenish hue. If the solution turns black, Pd black has precipitated due to oxygen contamination; abort the run.
-
-
Substrate & Base Integration:
-
Action: Add 1.0 equivalent of the aryl chloride, 1.5 equivalents of the indole derivative, and 2.0 equivalents of anhydrous K
PO or Cs CO [3][4]. -
Causality: The inorganic base is strictly required to abstract the proton during the CMD step.
-
Validation: The reaction mixture must remain a heterogeneous suspension. Complete dissolution of the base indicates moisture ingress.
-
-
Thermal Activation & Kinetic Monitoring:
-
Action: Seal the vessel, transfer to a Schlenk line, and heat to 125 °C for 16 hours[3].
-
Validation: Pull a 50 µL aliquot at the 2-hour mark under positive Argon pressure. Analyze via GC-MS. The presence of >20% product mass confirms the catalytic cycle is actively turning over. If conversion is <5%, the phosphine has likely oxidized to a phosphine oxide, stalling the reaction.
-
-
Quench and Isolation:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with H
O to remove NMP and inorganic salts. Purify via silica gel chromatography.
-
Quantitative Data: Ligand Benchmarking
Why not use other ligands? The table below quantifies the "Goldilocks" principle applied to
| Ligand | Substituent Architecture | Approx. Cone Angle (θ) | Electron Donor Ability | Typical Yield (Indole + PhCl) | Air Stability |
| 1x tert-butyl, 2x cyclohexyl | ~170° | Very High | 85 - 92% | Moderate | |
| Cy | 3x cyclohexyl | 170° | High | 60 - 70% | High |
| 3x tert-butyl | 182° | Extremely High | < 20% (Steric blocking) | Low (Pyrophoric) | |
| PPh | 3x phenyl | 145° | Low | 0% (Fails Ox. Add.) | Very High |
Data synthesized from comparative ligand screening in Palladium-catalyzed heterocycle arylation[3][4].
Handling, Storage, and Safety Protocols
Due to its high electron density,
-
Hazard Profile: It is classified under Hazard Code F (Highly Flammable) and carries the H250 hazard statement (Catches fire spontaneously if exposed to air)[2]. It causes skin and eye irritation[2].
-
Storage Causality: The compound has a density of 0.939 g/mL at 25 °C[2]. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature[5]. Exposure to ambient air will rapidly convert the active phosphine (P) to an inert phosphine oxide (P=O), permanently destroying its catalytic utility.
References
-
Title: Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides Source: PMC - NIH URL: [Link]
Sources
Safe Handling and Protocols for tert-Butyldicyclohexylphosphine (Cy₂PtBu)
Content Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists[1]
Executive Summary & Risk Profile
Butyldicyclohexylphosphine (specifically the tert-butyl isomer, Cy₂PtBu) is a sterically demanding, electron-rich phosphine ligand critical for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] While its catalytic utility is immense, its hazard profile is severe.[1]
Unlike its air-stable phosphonium salt precursors, the free phosphine is a pyrophoric liquid and a corrosive agent.[1] It can ignite spontaneously upon contact with air and causes irreversible tissue damage.[1] This guide outlines the mandatory engineering controls and operational protocols required to handle CAS 93634-87-8 safely.
Key Physicochemical Data
| Property | Specification |
| Chemical Name | tert-Butyldicyclohexylphosphine |
| Common Abbreviation | Cy₂PtBu |
| CAS Number | 93634-87-8 |
| Physical State | Viscous Colorless Liquid |
| Boiling Point | ~333 °C (Predicted) |
| Density | 0.94 g/mL (25 °C) |
| Solubility | Insoluble in water; soluble in organic solvents (THF, Toluene) |
Hazard Identification (GHS Classification)
Strict adherence to GHS classifications is required for risk assessment.[1]
-
H250 (Cat.[1][2] 1): Catches fire spontaneously if exposed to air.[1][3]
-
H314 (Cat.[1] 1B): Causes severe skin burns and eye damage.[1]
Mechanistic Insight: The pyrophoricity arises from the phosphorus atom's lone pair, which is highly nucleophilic and prone to rapid, exothermic oxidation.[1] The heat generated from this oxidation in air is sufficient to reach the auto-ignition temperature of the organic alkyl groups.[1]
Engineering Controls & PPE
The hierarchy of controls must prioritize isolation.
Primary Containment (Isolation)[1]
-
Glovebox (Preferred): An inert atmosphere glovebox (<1 ppm O₂/H₂O) is the gold standard for all manipulations, including weighing, transfer, and reaction setup.[1]
-
Schlenk Line (Acceptable): If a glovebox is unavailable, rigorous Schlenk techniques using double-manifold lines (Argon/Vacuum) are mandatory.[1] Nitrogen is acceptable, but Argon is preferred due to its higher density, which blankets the liquid.[1]
Personal Protective Equipment (PPE)[1][5]
-
Eyes: Chemical splash goggles AND a face shield.[1] (Standard safety glasses are insufficient for pyrophoric liquids).[1]
-
Hands: Flame-resistant (FR) liners under extended-cuff nitrile gloves (minimum 8 mil thickness).[1]
-
Body: Fire-resistant (Nomex/Kevlar) lab coat.[1]
-
Feet: Closed-toe, non-porous chemical-resistant footwear.[1]
Operational Protocols
Protocol A: Storage and Shelf-Life
Causality: Alkyl phosphines degrade to phosphine oxides even with trace oxygen ingress.[1]
-
Vessel: Store in the original Sure/Seal™ bottle or a Teflon-valved Schlenk flask.
-
Atmosphere: Headspace must be backfilled with Argon after every use.[1]
-
Secondary Containment: Store inside a metal can or desiccator within a flammables cabinet to prevent physical damage to the septum.
-
Temperature: Ambient temperature is generally acceptable, but refrigeration (2-8°C) slows incidental oxidation.[1]
Protocol B: Syringe Transfer (Schlenk Technique)
Use this protocol only if a glovebox is unavailable.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware and flush with Argon x3. Secure the reagent bottle with a clamp.
-
Pressure Equalization: Insert a balloon filled with Argon into the reagent bottle septum to create positive pressure.[1]
-
Syringe Purge: Use a gas-tight glass syringe with a Luer-lock needle.[1] Insert the needle into the bottle headspace, pull Argon, and expel it three times to purge the syringe barrel.[1]
-
Withdrawal:
-
Transfer:
-
Cleaning: Do not disassemble the syringe in air. Rinse the syringe with a solvent (e.g., hexane) into a quenching vessel containing dilute bleach or peroxide before cleaning.[1]
Protocol C: Spill Response (The "Sandwich" Method)
Critical Warning: Do not use water or standard paper towels.[1]
-
Isolate: Evacuate the immediate area. If the spill ignites, do not attempt to extinguish unless trained (Class D or dry sand extinguisher only).[1]
-
Smother: If not ignited, immediately cover the spill with dry sand, Vermiculite, or lime to block oxygen access.[1]
-
Neutralize: Once absorbed, carefully transfer the solid mixture into a beaker containing a 5% sodium hypochlorite (bleach) solution.[1] This oxidizes the phosphine to the safer phosphine oxide.[1]
Decision Logic & Workflows
Handling Decision Matrix
This diagram illustrates the decision process for selecting the correct handling method based on equipment availability and volume.
Figure 1: Decision matrix for selecting the appropriate transfer technique based on volume and equipment.
Emergency Spill Workflow
This diagram outlines the immediate response steps for a liquid pyrophoric spill.
Figure 2: Step-by-step workflow for managing a pyrophoric liquid spill.
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier for tert-butyldicyclohexylphosphine (CAS 93634-87-8). Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: tert-Butyldicyclohexylphosphine.[1][2][6][7] Retrieved from [Link][1]
-
University of California, Los Angeles (UCLA) EHS. (2018).[1] SOP: Pyrophoric Liquid Reagents. Retrieved from [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. T-BUTYLDICYCLOHEXYLPHOSPHINE | 93634-87-8 [chemicalbook.com]
- 3. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. t-Butyldicyclohexylphosphine | Dicyclohexyl-tert-butylphosphine | C16H31P - Ereztech [ereztech.com]
- 7. leap.epa.ie [leap.epa.ie]
The "Goldilocks" Ligand: Discovery and Application of tert-Butyldicyclohexylphosphine (Cy₂PtBu)
The following technical guide is structured to provide an authoritative, deep-dive analysis of tert-Butyldicyclohexylphosphine (Cy₂PtBu) , a ligand that occupies a critical "Goldilocks" zone in organometallic catalysis.
Executive Summary
tert-Butyldicyclohexylphosphine (CAS: 93634-87-8 ), often abbreviated as Cy₂PtBu , is a sterically demanding, electron-rich alkyl phosphine ligand.[1][2] Emerging prominently in the mid-2000s, it was designed to bridge the gap between the ubiquitous tricyclohexylphosphine (PCy₃) and the hyper-bulky tri-tert-butylphosphine (PtBu₃).
Its significance lies in its unique steric profile: it is bulky enough to promote reductive elimination in difficult coupling reactions (such as C–H arylation) yet sufficiently compact to allow the formation of active bis-ligated palladium species (PdL₂), avoiding the mono-ligated (PdL₁) resting states that can hamper turnover in specific catalytic cycles. This guide details its structural genesis, mechanistic distinctiveness, and critical role in modern drug discovery.
Part 1: Genesis and Structural Design
The Steric Gap
In the evolution of phosphine ligands, two extremes dominated early cross-coupling:
-
Triphenylphosphine (PPh₃): Sterically small (Cone Angle: 145°), electronically neutral. Good for oxidative addition of iodides, poor for chlorides.
-
Tri-tert-butylphosphine (PtBu₃): Extremely bulky (Cone Angle: 182°), highly electron-rich. Excellent for activating aryl chlorides but often suffers from stability issues and forms strictly mono-ligated PdL₁ complexes.
Cy₂PtBu was identified as a hybrid. By replacing one cyclohexyl ring of PCy₃ with a tert-butyl group, chemists increased the electron density (pKa) and steric bulk without reaching the extreme crowding of PtBu₃.
Physical & Electronic Properties
The ligand is a colorless, air-sensitive viscous liquid (or low-melting solid) that requires handling under inert atmosphere (Argon/Nitrogen).
Table 1: Comparative Ligand Metrics
| Ligand | Formula | Cone Angle (θ) | pKa (est.) | Active Catalyst Species |
| PPh₃ | P(C₆H₅)₃ | 145° | 2.73 | PdL₂ / PdL₄ |
| PCy₃ | P(C₆H₁₁)₃ | 170° | 9.7 | PdL₂ |
| Cy₂PtBu | P(C₆H₁₁)₂C(CH₃)₃ | ~175–178° | ~10.5 | PdL₂ ⇌ PdL₁ |
| PtBu₃ | P(C(CH₃)₃)₃ | 182° | 11.4 | PdL₁ |
Note: The ability of Cy₂PtBu to access the PdL₂ state (unlike PtBu₃) is crucial for substrates requiring a coordination site for pre-activation, such as in C–H functionalization.
Part 2: Mechanistic Insights & The Catalytic Breakthrough
The "PdL₂" Advantage
A defining feature of Cy₂PtBu is its behavior in solution with Palladium(0). While PtBu₃ is so bulky it forces the catalyst into a mono-ligated Pd(PtBu₃) state, Cy₂PtBu exists in equilibrium between Pd(Cy₂PtBu) and Pd(Cy₂PtBu)₂ .
This is critical for reactions like the Ortho-Arylation of Benzoic Acids . In these pathways, the substrate (benzoate) must coordinate to the Palladium center. A mono-ligated species might be too unstable or reactive, leading to decomposition, while a tightly bound bis-ligated species (like with PPh₃) won't dissociate to allow reaction. Cy₂PtBu provides the perfect lability.
Visualization: The Catalytic Sweet Spot
The following diagram illustrates how Cy₂PtBu facilitates the C-H activation cycle compared to its counterparts.
Caption: The catalytic cycle of Cy₂PtBu mediated C-H activation. The equilibrium between L1 and L2 species is key to stability.
Part 3: Key Applications & Case Studies
Case Study: Direct Ortho-Arylation of Benzoic Acids
In 2007, researchers demonstrated that standard ligands (PPh₃, PCy₃) failed to promote the direct ortho-arylation of benzoic acids with aryl chlorides efficiently.
-
The Challenge: Aryl chlorides are unreactive; the C-H bond of benzoic acid is inert.
-
The Solution: Cy₂PtBu (along with di-tert-butylmethylphosphine) provided the necessary electron density to activate the aryl chloride and the steric bulk to prevent catalyst poisoning by the carboxylate group.
-
Outcome: High yields of biaryl-2-carboxylic acids, key intermediates for drug scaffolds.
Industrial Application: PDE10A Inhibitors
In the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia treatment, Cy₂PtBu was utilized for the C-H activation of thiazoles .
-
Reaction: Coupling of 2-isobutylthiazole with a bromo-heteroarene.[3]
-
Conditions: Pd(OAc)₂, Cy₂PtBu, K₃PO₄, NMP, 125°C.
-
Significance: This route avoided the need for pre-functionalizing the thiazole (e.g., to a stannane or boronic acid), saving multiple synthetic steps in a GMP environment.
Part 4: Synthetic Protocols
Synthesis of Cy₂PtBu
While commercially available, the ligand can be synthesized via a Grignard approach. The following protocol is adapted from patent literature and standard organophosphorus techniques.
Safety: All steps must be performed under Argon/Nitrogen. The product is pyrophoric/air-sensitive.[4]
Reagents:
-
Chlorodicyclohexylphosphine (Cy₂PCl) [Commercially Available]
-
tert-Butylmagnesium chloride (tBuMgCl) [2.0 M in THF]
-
Copper(I) Iodide (CuI) [Catalyst, optional but improves yield]
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Charging: Add Cy₂PCl (1.0 equiv) and anhydrous THF (10 vol). Cool to 0°C.[5]
-
Catalyst (Optional): Add CuI (1-5 mol%) to catalyze the bulky coupling.
-
Addition: Dropwise add tBuMgCl (1.2 equiv) over 30 minutes. The reaction is exothermic.[6]
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 12 hours to ensure completion due to steric hindrance.
-
Workup: Cool to RT. Quench carefully with degassed saturated NH₄Cl (aq).
-
Extraction: Extract with degassed Hexanes/Pentane under inert atmosphere.
-
Purification: Distillation under high vacuum or recrystallization (if solid) from cold pentane.
Caption: Synthetic pathway for Cy₂PtBu via Grignard addition to chlorodicyclohexylphosphine.
References
-
Chiong, H. A., et al. (2007). "Palladium-Catalyzed Direct Arylation of Benzoic Acids." Journal of the American Chemical Society.[7] (Cited for Ortho-Arylation).
-
Dooleweerdt, K., et al. (2014). "Identification of a Novel Orally Bioavailable Phosphodiesterase 10A (PDE10A) Inhibitor." Journal of Medicinal Chemistry. (Cited for PDE10A/Thiazole application).
- Zapf, A., & Beller, M. (2005). "Defining the 'Sweet Spot' in Palladium Catalyzed Coupling." Chem. Commun.
-
GuideChem. (2025). "tert-Butyldicyclohexylphosphine Properties and CAS." .
-
ChemicalBook. (2025).[4] "Product Specifications: t-Butyldicyclohexylphosphine." .
Sources
- 1. guidechem.com [guidechem.com]
- 2. Buy tert-Butyldicyclohexylphosphine | 93634-87-8 [smolecule.com]
- 3. datapdf.com [datapdf.com]
- 4. T-BUTYLDICYCLOHEXYLPHOSPHINE | 93634-87-8 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
Steric and electronic parameters of Butyldicyclohexylphosphane
An In-depth Technical Guide to the Steric and Electronic Parameters of tert-butyl(dicyclohexyl)phosphane
Abstract: tert-butyl(dicyclohexyl)phosphane (BuCy₂P) is a tertiary phosphine ligand renowned for its significant steric bulk and strong electron-donating properties. These characteristics make it highly effective in a range of homogeneous catalysis applications, particularly in cross-coupling reactions where it promotes challenging oxidative additions and stabilizes low-coordinate metal centers. This guide provides a comprehensive analysis of the critical steric and electronic parameters that define the reactivity profile of BuCy₂P. While directly measured experimental values for this specific ligand are not prominently available in the literature, this document details the authoritative methodologies for their determination, provides expert analysis based on structurally analogous phosphines, and explains the causal relationship between these parameters and the ligand's performance in catalysis.
Introduction: The Profile of a Bulky, Electron-Rich Ligand
tert-butyl(dicyclohexyl)phosphane, systematically named tert-butyl(dicyclohexyl)phosphane and identified by CAS Number 93634-87-8, is an air-sensitive, often pyrophoric, organophosphorus compound.[1] Its structure, featuring two bulky cyclohexyl rings and a sterically demanding tert-butyl group bound to a central phosphorus atom, places it in the class of bulky, electron-rich alkylphosphines.[2] The utility of phosphine ligands in transition metal catalysis is dictated by the interplay of their steric and electronic effects.[3][4] Steric bulk can control the number of ligands that coordinate to a metal, create a specific coordination environment that favors certain reaction pathways, and promote reductive elimination.[2] Electronic properties, specifically the ligand's ability to donate electron density to the metal, influence the rates of key catalytic steps like oxidative addition.[4]
This guide serves as a technical resource for researchers and chemists, elucidating the core concepts and practical workflows required to quantify the steric and electronic nature of BuCy₂P and related phosphine ligands.
Part 1: Steric Parameters – The Architecture of Influence
The steric profile of a phosphine ligand is arguably its most defining characteristic, directly influencing the stability and reactivity of the catalytic species. Two primary metrics are used to quantify this three-dimensional bulk: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).
Tolman Cone Angle (θ)
The Tolman cone angle is a conceptual and quantitative measure of a ligand's steric bulk.[5] It is defined as the apex angle of a cone, with the metal center as the vertex (at a standardized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms.[2] A larger cone angle signifies greater steric hindrance around the metal center.
While originally determined using physical CPK models, modern and more accurate values are derived from computational methods that account for conformational flexibility.[6][7]
The following protocol outlines a robust, modern approach for calculating the cone angle using a combination of Molecular Mechanics (MM) and Density Functional Theory (DFT).[8][9]
Step-by-Step Protocol:
-
Conformational Search (MM):
-
Construct a 3D model of the phosphine ligand (tert-butyl(dicyclohexyl)phosphane).
-
Perform a systematic conformational search using a suitable molecular mechanics force field (e.g., MMFF94). The goal is to identify the lowest-energy conformers of the free ligand, as the flexible cyclohexyl rings can adopt multiple chair/boat conformations and orientations.
-
-
Geometry Optimization of the Metal Complex (DFT):
-
Create a model metal complex. The standard is a tetrahedral nickel complex, [Ni(CO)₃(L)], where L is BuCy₂P.[6]
-
For each low-energy ligand conformer identified in Step 1, perform a full geometry optimization of the corresponding [Ni(CO)₃(BuCy₂P)] complex using Density Functional Theory (e.g., B3LYP functional with a 6-31G(d) basis set). This step is crucial as the ligand's conformation can change upon binding to the metal.
-
-
Identification of the Global Minimum:
-
Compare the final energies of all optimized complex structures. The structure with the lowest absolute energy is considered the global minimum and is the most representative for the cone angle calculation.
-
-
Cone Angle Calculation:
-
Using the optimized geometry of the global minimum structure, employ a specialized program or script (e.g., steric) to calculate the exact cone angle.[10] The calculation uses the coordinates of the metal, phosphorus, and the ligand's atoms, along with their van der Waals radii, to determine the angle of the cone that perfectly encloses the ligand.
-
Percent Buried Volume (%Vbur)
The percent buried volume is an alternative and complementary steric parameter. It measures the percentage of the volume of a sphere (typically with a radius of 3.5 Å, centered on the metal) that is occupied by the ligand.[11][12] Unlike the cone angle, which describes the overall span of a ligand, %Vbur provides a more precise measure of the steric bulk in the immediate vicinity of the metal center.[13] This parameter is particularly useful for predicting the feasibility of forming multi-ligand complexes.[14] It is calculated from the atomic coordinates obtained from single-crystal X-ray diffraction or from computationally optimized structures.[15]
Comparative Analysis and Expert Estimation for BuCy₂P
While a definitive, published cone angle for BuCy₂P is elusive, we can generate a reliable estimate by comparing it to structurally similar, well-characterized phosphines. BuCy₂P contains two cyclohexyl groups and one tert-butyl group. Its steric profile is therefore expected to be a composite of these two famously bulky substituents.
| Ligand | Tolman Cone Angle (θ) | Notes |
| Tri(iso-propyl)phosphine (P(i-Pr)₃) | 160° | Less bulky than cyclohexyl or t-butyl |
| Tricyclohexylphosphine (PCy₃) | 170° | Benchmark for a large, flexible alkylphosphine |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° | Benchmark for a large, rigid alkylphosphine |
| tert-butyl(dicyclohexyl)phosphane (BuCy₂P) | ~175° - 185° (Estimated) | The combination of two Cy groups and one t-Bu group suggests a cone angle larger than PCy₃ and approaching that of P(t-Bu)₃. |
Expertise & Causality: The replacement of one cyclohexyl group in PCy₃ (170°) with a more sterically rigid and demanding tert-butyl group (which contributes to the 182° cone angle of P(t-Bu)₃) is expected to increase the overall cone angle significantly. Therefore, an estimated cone angle for BuCy₂P in the range of 175-185° is a chemically sound projection. This large value rationalizes its ability to stabilize monoligated palladium species, which are often the active catalysts in cross-coupling reactions.
Part 2: Electronic Parameters – The Flow of Electrons
The electronic nature of a phosphine ligand describes its ability to act as a Lewis base, donating its lone pair of electrons to a metal center (σ-donation). For alkylphosphines, this is the dominant electronic interaction. Stronger donors increase the electron density on the metal, which can facilitate key catalytic steps like oxidative addition and influence back-bonding to other ligands.[4][5]
Tolman Electronic Parameter (TEP)
The TEP is the most widely accepted method for quantifying a ligand's net electron-donating ability.[16] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) via infrared (IR) spectroscopy in a standard [Ni(CO)₃(L)] complex.[17]
-
Strongly electron-donating ligands (like alkylphosphines) push more electron density onto the nickel center. This increased density is then delocalized into the π* antibonding orbitals of the CO ligands (π-backbonding).
-
This increased population of the CO π* orbitals weakens the C-O triple bond.
-
A weaker C-O bond vibrates at a lower frequency .
Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating phosphine.[5]
Self-Validating Protocol: This protocol must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air-sensitivity of the reagents and products.
-
Synthesis of the [Ni(CO)₃(L)] Complex:
-
In an inert atmosphere glovebox, charge a Schlenk flask with a solution of tetracarbonylnickel(0), Ni(CO)₄, in a suitable anhydrous solvent (e.g., hexane or THF). Caution: Ni(CO)₄ is extremely toxic and volatile.
-
Add one molar equivalent of tert-butyl(dicyclohexyl)phosphane (BuCy₂P) dropwise to the stirred Ni(CO)₄ solution at room temperature.
-
The reaction is typically rapid, indicated by the evolution of one equivalent of carbon monoxide gas (ensure proper ventilation). The reaction is: Ni(CO)₄ + BuCy₂P → [Ni(CO)₃(BuCy₂P)] + CO.
-
-
Sample Preparation for IR Spectroscopy:
-
Without isolating the product, take an aliquot of the reaction mixture.
-
Prepare a solution cell for IR spectroscopy (e.g., a sealed cell with NaCl or KBr windows) inside the glovebox.
-
Fill the cell with the solution of the newly formed [Ni(CO)₃(BuCy₂P)] complex and seal it to prevent exposure to air.
-
-
Data Acquisition:
-
Obtain the infrared spectrum of the sample.
-
Identify the highest frequency, sharp, and intense absorption band in the metal-carbonyl region (~1900-2100 cm⁻¹). This corresponds to the A₁ symmetric C-O stretching mode.
-
-
Data Interpretation:
-
The frequency of this A₁ band, in cm⁻¹, is the Tolman Electronic Parameter for BuCy₂P.
-
The system is self-validating by comparing the obtained value to known standards. For example, running the same procedure with P(t-Bu)₃ should yield a value near 2056.1 cm⁻¹.
-
Acidity of the Conjugate Acid (pKa)
The basicity of a phosphine, measured by the pKa of its conjugate acid [R₃PH]⁺, is another indicator of its electron-donating ability. A higher pKa value indicates a more basic phosphine and a stronger σ-donor. This value is typically determined by potentiometric titration of the corresponding phosphonium salt.
Comparative Analysis and Expert Estimation for BuCy₂P
As a trialkylphosphine, BuCy₂P is expected to be a very strong electron donor. Its electronic properties should be similar to other bulky alkylphosphines.
| Ligand | TEP (ν(CO) in cm⁻¹) | pKa of [R₃PH]⁺ |
| Triethylphosphine (PEt₃) | 2061.7 | 8.69 |
| Tricyclohexylphosphine (PCy₃) | 2056.4 | 9.70 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 2056.1 | 11.4 |
| tert-butyl(dicyclohexyl)phosphane (BuCy₂P) | ~2056 cm⁻¹ (Estimated) | ~10-11 (Estimated) |
Expertise & Causality: The TEP values for bulky alkylphosphines like PCy₃ and P(t-Bu)₃ are clustered in a very narrow, low-frequency range, indicating they are among the strongest neutral electron donors.[18] Since BuCy₂P is also a trialkylphosphine, its TEP is confidently predicted to be in this same region, approximately 2056 cm⁻¹. Similarly, its basicity (pKa) is expected to be high, likely falling between that of PCy₃ and P(t-Bu)₃. This strong electron-donating character is critical for facilitating the oxidative addition of challenging substrates, such as aryl chlorides, in cross-coupling reactions.
Conclusion: A Profile for High Performance in Catalysis
The combination of a very large steric footprint (estimated cone angle ~175-185°) and a powerful electron-donating nature (estimated TEP ~2056 cm⁻¹) defines tert-butyl(dicyclohexyl)phosphane as a high-performance ligand. Its immense bulk promotes the formation of highly reactive, low-coordinate L-M-X species, while its electronic character enriches the metal center, lowering the activation barrier for difficult oxidative additions. While precise, experimentally-verified parameters for BuCy₂P require the application of the detailed workflows presented herein, this comprehensive analysis, grounded in the established principles of ligand parameterization and comparison with benchmark phosphines, provides researchers with a robust framework for understanding and effectively utilizing this powerful catalytic tool.
References
-
Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. [Link]
-
Suresh, C. H., & Koga, N. (2007). Quantitative assessment of the stereoelectronic profile of phosphine ligands. Journal of chemical theory and computation, 3(4), 1413–1422. [Link]
-
Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573–1578. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 157–162. [Link]
-
Ejgandi, A. M. (2010). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
White, D., et al. (2001). Quantification of steric interactions in phosphine ligands from single crystal X-ray diffraction data. Journal of Organometallic Chemistry, 625(1), 86-96. [Link]
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. [Link]
-
Cundari, T. R., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3427–3435. [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. [Link]
-
Wikipedia. Tolman electronic parameter. [Link]
-
Princeton University Department of Chemistry. (2021, October 14). Princeton Chem Develops Predictive Tool For Phosphine Reactivity. [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. [Link]
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. [Link]
-
ResearchGate. (n.d.). Comparison of the percent buried volumes (% Vbur) of phosphines ligands. [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. [Link]
-
Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]
-
Mas-Marzá, E., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Organometallics, 28(11), 3213–3223. [Link]
-
WikiMili. (2023). Tolman electronic parameter. [Link]
-
Flores-Holguín, N., et al. (2025, August 9). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. Journal of Molecular Modeling, 31(8), 227. [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. [Link]
-
Thomas, C. M., et al. (2011). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 40(24), 6438–6444. [Link]
-
Doyle Group. (2021, October 15). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2006). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. Organic Letters, 8(14), 2941–2944. [Link]
-
Kraka, E., & Cremer, D. (2014). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 53(3), 1384–1398. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyldicyclohexylphosphine. PubChem Compound Database. [Link]
-
Fey, N., et al. (2021). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]
-
Kraka, E., & Cremer, D. (2014). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 53(3), 1384–1398. [Link]
-
Spittler, M., Helmecke, L., & Czekelius, C. (2023). Mechanistic Insights into FLP-Catalyzed Iodoperfluoroalkylations. Advanced Synthesis & Catalysis, 365(12), 1957-1967. [Link]
-
Kraka, E., & Cremer, D. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Physical Chemistry Chemical Physics, 19(10), 6970-6987. [Link]
-
Ereztech. (n.d.). t-Butyldicyclohexylphosphine. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyldicyclohexylphosphonium tetrafluoroborate. PubChem Compound Database. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.princeton.edu [chemistry.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Butyldicyclohexylphosphine: Sourcing, Safety, and Application in Catalysis
Introduction: The Indispensable Role of Bulky, Electron-Rich Phosphines in Modern Synthesis
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Butyldicyclohexylphosphine (CAS No. 93634-87-8), also known as Dicyclohexyl-tert-butylphosphine, has emerged as a critical tool for researchers in organic synthesis and drug development.[1][2] As a member of the bulky, electron-rich alkylphosphine ligand class, its unique steric and electronic properties make it highly effective for facilitating challenging cross-coupling reactions.[1][3] These ligands are instrumental in promoting the key steps of oxidative addition and reductive elimination in palladium-catalyzed cycles, enabling the use of less reactive coupling partners like aryl chlorides.[4][5]
This guide provides an in-depth technical overview of Butyldicyclohexylphosphine, covering its essential physicochemical properties, critical safety and handling procedures for this pyrophoric compound, a curated list of commercial suppliers, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Critical Safety Protocols
Butyldicyclohexylphosphine is a colorless, viscous liquid that is highly valued for its performance in catalysis.[1] However, its utility is matched by its hazardous nature, demanding rigorous handling protocols.
Technical Data Summary
| Property | Value | Source(s) |
| CAS Number | 93634-87-8 | [1][2][6][7] |
| Molecular Formula | C₁₆H₃₁P | [2][6][8] |
| Molecular Weight | 254.39 g/mol | [6][8][9] |
| Appearance | Colorless viscous liquid | [1][10] |
| Density | 0.939 g/mL at 25 °C | [10] |
| Key Hazards | Pyrophoric liquid; Air and moisture sensitive | [2][10][11] |
| UN Number | 2845 | [2] |
| Hazard Class | 4.2 (Spontaneously combustible) | [2] |
Authoritative Insight: Understanding the Hazard
Butyldicyclohexylphosphine is classified as a pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[2][12] This reactivity is due to the high electron density on the phosphorus atom, which readily reacts with atmospheric oxygen in a highly exothermic process. Furthermore, it is sensitive to moisture.[10] Therefore, all manipulations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques.
Mandatory Safety & Handling Protocol
Adherence to a strict safety protocol is non-negotiable. The following steps are synthesized from best practices for handling pyrophoric reagents.[11][13][14][15]
-
Preparation and Environment:
-
Work Area: Always handle this reagent within a certified chemical fume hood with the sash at the lowest practical position.[14] Remove all flammable solvents and combustible materials (including paper towels) from the immediate work area.[12][15]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield.[13][14] Double-gloving, with nitrile gloves underneath neoprene or other heavy-duty gloves, is recommended.[13]
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) or a container of powdered lime or sand is immediately accessible.[11] Never use a water or carbon dioxide extinguisher. Locate the nearest safety shower and eyewash station.[14]
-
Buddy System: Never work with pyrophoric reagents alone or after hours.[12][14]
-
-
Handling and Transfer:
-
Inert Atmosphere: The reagent bottle must be kept under a positive pressure of an inert gas (argon or nitrogen).[14]
-
Glassware: All glassware must be oven-dried overnight and cooled under an inert atmosphere immediately before use.[13]
-
Liquid Transfer: For transferring the liquid, use either a gas-tight syringe for small volumes (<20 mL) or, preferably, a cannula (double-tipped needle) technique for larger volumes.[13][15]
-
Syringe Technique:
-
Ensure the syringe is dry and purged with inert gas.
-
Puncture the septum on the reagent bottle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume, then draw a small amount of inert gas (a "gas buffer") into the syringe.
-
Withdraw the needle and immediately insert it into the septum of the reaction flask, which is also under a positive pressure of inert gas.
-
Depress the plunger to add the reagent, leaving the inert gas buffer in the syringe to prevent any liquid from remaining in the needle.
-
-
-
Storage and Disposal:
-
Storage: Store the reagent in its original container, which is often supplied within a sealed metal can for secondary containment.[11] The storage area must be a cool, dry location away from heat sources and oxidizers.[15]
-
Disposal: Never open a container with residual pyrophoric material to the atmosphere.[14] Quench residual reagent and clean contaminated glassware using a validated, lab-specific Standard Operating Procedure (SOP). Typically, this involves slow addition of a less reactive solvent like isopropanol, followed by methanol, and finally water, all under an inert atmosphere and with cooling.
-
The Ligand's Role in Palladium-Catalyzed Cross-Coupling
Butyldicyclohexylphosphine's effectiveness stems from a combination of its large steric bulk and strong electron-donating character. These features directly influence the key steps of the catalytic cycle in reactions like the Suzuki-Miyaura coupling.[5][16]
-
Steric Hindrance: The two bulky cyclohexyl groups and the t-butyl group create a large "cone angle." This steric bulk promotes the formation of highly reactive, low-coordinate palladium(0) species (L-Pd(0)), which are crucial for initiating the catalytic cycle via oxidative addition.[5][17] This bulk also facilitates the final, product-releasing step, reductive elimination.
-
Electron-Donating Ability: As an alkylphosphine, it is a strong electron donor. This increases the electron density on the palladium center, which significantly accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex—often the rate-limiting step of the cycle, especially for less reactive aryl chlorides.[3][5]
The interplay of these properties is visualized in the catalytic cycle for a Suzuki-Miyaura reaction below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. L = Butyldicyclohexylphosphine.
Commercial Suppliers of Butyldicyclohexylphosphine
Sourcing high-purity Butyldicyclohexylphosphine (CAS 93634-87-8) is critical for reproducible research. The following suppliers offer this reagent, though availability and purity should be confirmed directly with the vendor.
| Supplier | Product Name | Purity | Notes |
| Strem Chemicals | t-Butyldicyclohexylphosphine | min. 95% | A well-established supplier of specialty chemicals and catalysts.[6][18] |
| Ereztech | t-Butyldicyclohexylphosphine | 97% | Offers the product in various quantities and packaging options.[2][19] |
| Sigma-Aldrich | tert-Butyldicyclohexylphosphine | 97% | Listed on ChemicalBook as a supplier.[10] Note: The tetrafluoroborate salt is also available and is an air-stable alternative. |
| AA Blocks | tert-Butyldicyclohexylphosphine | N/A | Lists the compound in their catalog.[7] |
| Smolecule | tert-Butyldicyclohexylphosphine | In Stock | Online marketplace for research chemicals.[8] |
Note: This table is for informational purposes. Researchers should always obtain the latest Safety Data Sheet (SDS) and Certificate of Analysis (CoA) from the supplier before purchase and use.
Application Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid, a reaction where Butyldicyclohexylphosphine is highly effective. The procedure is adapted from established methods for bulky, electron-rich phosphine ligands.[16][20]
Experimental Workflow Diagram
Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor
-
Butyldicyclohexylphosphine (CAS 93634-87-8)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~5 mL)
-
Oven-dried reaction vial or flask with a septum and magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%), the powdered K₃PO₄ (2.0 equiv), and the arylboronic acid (1.2 equiv) to the reaction vial.
-
Vessel Sealing: Seal the vial with a septum cap. If outside a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add the degassed solvent (~5 mL) via syringe. Subsequently, add the aryl chloride (1.0 equiv) via syringe.
-
Ligand Addition: As Butyldicyclohexylphosphine is a pyrophoric liquid, it must be added with extreme care using a gas-tight syringe. Add the ligand (typically 1.5 - 2.5 mol% per Pd) to the stirring reaction mixture.
-
Causality: A slight excess of ligand relative to the palladium metal is often used to ensure the formation of the active catalytic species and prevent palladium black precipitation.
-
-
Reaction Execution: Place the sealed vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Conclusion
Butyldicyclohexylphosphine is a powerful ligand that has become a mainstay in the synthetic chemist's toolbox for its ability to catalyze difficult cross-coupling reactions. Its pronounced steric bulk and electron-rich nature drive high catalytic turnover. However, its pyrophoric character necessitates that its power be respected through meticulous adherence to safety and handling protocols. By understanding its properties, sourcing from reputable suppliers, and employing validated procedures, researchers can safely and effectively leverage Butyldicyclohexylphosphine to accelerate discovery in chemical and pharmaceutical development.
References
-
Ereztech. t-Butyldicyclohexylphosphine. [Link]
-
AA Blocks. tert-Butyldicyclohexylphosphine. [Link]
-
University of California, Santa Barbara. C3. Safe Handling of Pyrophoric Materials. [Link]
-
Lab Manager. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. [Link]
-
University of Glasgow. CHEM15 Pyrophoric Substances. [Link]
-
Dalton Transactions. Computational assessment on the Tolman cone angles for P-ligands. [Link]
-
DSpace@MIT. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. [Link]
-
Bio Scientific. Strem Chemicals Inc. [Link]
-
Ereztech. View All Products. [Link]
-
CP Lab Safety. Di-tert-butylchlorophosphine, 5g, Each. [Link]
-
PubChem. tert-Butyldicyclohexylphosphine. [Link]
-
RosDok. Palladium/di-1-adamantyl-n-butylphosphine-catalyzed Carbonylation Reactions. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu3P)2]. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. t-Butyldicyclohexylphosphine | Dicyclohexyl-tert-butylphosphine | C16H31P - Ereztech [ereztech.com]
- 3. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 4. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. strem.com [strem.com]
- 7. aablocks.com [aablocks.com]
- 8. Buy tert-Butyldicyclohexylphosphine | 93634-87-8 [smolecule.com]
- 9. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. T-BUTYLDICYCLOHEXYLPHOSPHINE | 93634-87-8 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gla.ac.uk [gla.ac.uk]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strem Chemicals Inc [biosci.com.au]
- 19. View All Products | Ereztech ALD Precursor Product Catalog [ereztech.com]
- 20. pcliv.ac.uk [pcliv.ac.uk]
- 21. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Catalyst Preparation with Butyldicyclohexylphosphine (Cy₂PBu) and Pd Sources
This is a comprehensive Application Note and Protocol guide designed for professional researchers. It synthesizes mechanistic understanding with practical, field-proven methodologies for preparing catalysts using Butyldicyclohexylphosphine (Cy₂PBu) and Palladium sources.
Executive Summary
This guide details the preparation and activation of Palladium catalysts utilizing Butyldicyclohexylphosphine (Cy₂PBu). This ligand belongs to the class of electron-rich, bulky alkylphosphines that have revolutionized cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, Heck) by facilitating the oxidative addition of unreactive substrates (e.g., aryl chlorides) and promoting reductive elimination via steric bulk.
Key Distinction: "Butyldicyclohexylphosphine" typically refers to the n-butyl variant (CAS 7236-14-8) or the sterically superior tert-butyl variant (Cy₂P(t-Bu), CAS 93634-87-8). This protocol addresses the general handling of this ligand class, with specific notes on the tert-butyl variant which is preferred for sterically demanding couplings.
Critical Material Attributes & Handling
Ligand Properties
| Property | Description | Impact on Protocol |
| Electronic State | Strongly | Increases electron density on Pd(0), accelerating oxidative addition of Ar-Cl bonds. |
| Steric Bulk | High Cone Angle (approx. 170° for t-Bu) | Promotes reductive elimination; favors formation of mono-ligated [L-Pd(0)] active species. |
| Stability | Air-Sensitive / Pyrophoric | MUST be handled in a Glovebox or via rigorous Schlenk techniques. Oxidizes rapidly to phosphine oxide (Cy₂P(O)Bu), which is catalytically inactive. |
| Physical Form | Viscous Liquid or Low-Melting Solid | Difficult to weigh small amounts accurately; preparing stock solutions in degassed solvent is recommended. |
Palladium Source Selection
The choice of Pd precursor dictates the activation pathway and induction period.
-
Pd(OAc)₂ (Palladium Acetate):
-
Pros: Air-stable, inexpensive, distinct trimeric structure.
-
Cons: Pd(II) requires in situ reduction to Pd(0).[1] This reduction consumes phosphine ligand (sacrificial oxidation) or requires an added reductant (amine, boronic acid, alcohol).
-
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)):
-
Pros: Already Pd(0); no reduction step needed.
-
Cons: The 'dba' ligand is not innocent; it can compete with the phosphine for the metal center, potentially slowing reaction rates (the "dba effect"). Air-sensitive over time.
-
Mechanistic Insight: Catalyst Activation
Understanding how the active species forms is critical for troubleshooting.
Activation Pathway (Graphviz Diagram)
The following diagram illustrates the divergent pathways for generating the active mono-ligated species [L-Pd(0)] .
Caption: Activation pathways from Pd(II) and Pd(0) sources. Note that Pd(OAc)₂ requires a reduction step that may consume ligand.
Experimental Protocols
Protocol A: The "Gold Standard" (Pd₂(dba)₃ Method)
Best for: Kinetic studies, difficult substrates, and ensuring strictly Pd(0) start.
Reagents:
-
Pd₂(dba)₃ (FW: 915.72 g/mol )
-
Cy₂PBu (Ligand)
-
Anhydrous Toluene or Dioxane (Degassed)
Procedure:
-
Glovebox: Weigh Pd₂(dba)₃ (1.0 equiv Pd atom basis) and Cy₂PBu (1.0 to 1.2 equiv).
-
Note: Pd₂(dba)₃ is a dimer. If you need 2 mol% Pd, weigh 1 mol% of the dimer.
-
Ratio: For bulky alkylphosphines, a 1:1 L:Pd ratio is often superior to 2:1, preventing bis-ligation which inhibits the cycle.
-
-
Mixing: Add both to a vial equipped with a stir bar.
-
Solvation: Add degassed solvent. Stir at Room Temperature (RT) for 15–30 minutes.
-
Observation: The solution color typically changes from the deep purple/red of dba to a lighter orange/yellow, indicating ligand exchange.
-
-
Injection: Transfer this pre-formed catalyst solution via syringe to the reaction vessel containing substrates.
Protocol B: The "Robust & Economical" (Pd(OAc)₂ Method)
Best for: Routine synthesis, large scale, Suzuki couplings (where boronic acid aids reduction).
Reagents:
-
Pd(OAc)₂ (FW: 224.51 g/mol )
-
Cy₂PBu (Ligand)
-
Solvent (e.g., THF, Toluene)
Procedure:
-
Stoichiometry: Use a 2:1 to 3:1 ratio of L:Pd .
-
Reasoning: Since Pd(II) needs reduction, one equivalent of phosphine is often oxidized to phosphine oxide (Cy₂P(O)Bu) to reduce Pd(II) to Pd(0) in the presence of water/base. Excess ligand ensures enough remains to ligate the resulting Pd(0).
-
-
Preparation:
-
Add Pd(OAc)₂ and Ligand to the reaction vessel containing the aryl halide.
-
Add solvent and Base.[2]
-
-
Activation: Heat is usually required. The active Pd(0) species generates in situ as the reaction mixture warms to 60–80°C.
-
Warning: Do not stir Pd(OAc)₂ and alkyl phosphines for long periods without substrates/base, as extensive oxidation or Pd-black formation can occur.
-
Application Example: Suzuki-Miyaura Coupling of Aryl Chlorides
Target: Coupling of 4-chloroanisole with phenylboronic acid.
Workflow Diagram (Graphviz):
Caption: Standard workflow for Suzuki coupling using pre-complexed catalyst.
Detailed Protocol:
-
Vessel: Oven-dried Schlenk tube with magnetic stir bar.
-
Solids: Add 4-chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and finely ground Anhydrous K₃PO₄ (2.0 mmol).
-
Atmosphere: Evacuate and backfill with Argon (3x).
-
Catalyst Addition:
-
Prepare a stock solution of Pd₂(dba)₃ (0.5 mol%) and Cy₂PBu (0.6 mol%) in 1 mL anhydrous dioxane. Stir 10 mins.
-
Inject catalyst solution into the Schlenk tube.
-
-
Solvent: Add additional dioxane (2 mL) and degassed water (0.2 mL) if necessary for base solubility (Suzuki couplings often benefit from trace water).
-
Reaction: Heat to 100°C for 12 hours.
-
Analysis: Cool, filter through Celite, and analyze via GC-MS/NMR.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Pd Black Formation | Catalyst decomposition due to ligand oxidation or insufficient L:Pd ratio. | Increase L:Pd ratio. Ensure strict O₂-free conditions. Switch to t-Bu variant for better stabilization. |
| No Reaction (Induction) | Pd(II) not reducing to Pd(0) (if using Acetate). | Add a mild reductant (e.g., few drops of alcohol) or switch to Pd₂(dba)₃. |
| Slow Conversion | "dba effect" inhibiting the reaction. | Switch to Pd(OAc)₂ or [Pd(allyl)Cl]₂ precursors. Increase temperature. |
| Low Yield (Ar-Cl) | Oxidative addition is rate-limiting. | Ensure ligand is Cy₂P(t-Bu) (bulky). Verify ligand quality (³¹P NMR should show single peak, no oxide). |
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
- Title: "Palladium-catalyzed cross-coupling reactions of organoboron compounds."
- Source: Chem. Rev. 1995, 95, 2457.
-
URL:[Link]
-
Ligand Effects (Alkylphosphines)
- Title: "A Versatile Pd(0) Source for Precatalyst Formation...
- Source: ChemRxiv (Preprint/Study on Pd Source Comparison).
-
URL:[Link] (General reference for Pd source comparison logic).
-
Pd Source Comparison
-
General Protocol Grounding
- Title: "Palladium-Catalyzed Coupling Reactions: Practical Guide."
- Source: BenchChem / Fisher Scientific Technical Notes.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroarene synthesis by chlorination or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Using Butyldicyclohexylphosphane for coupling of aryl chlorides
Application Note: High-Efficiency Activation of Aryl Chlorides using Butyldicyclohexylphosphane (
Executive Summary
The activation of aryl chlorides remains a benchmark challenge in cross-coupling chemistry due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to bromides or iodides. While specialized biaryl phosphines (e.g., Buchwald ligands) are effective, they are often cost-prohibitive for large-scale applications.
Butyldicyclohexylphosphane (
Chemical Rationale & Mechanism
To successfully couple aryl chlorides, the catalyst system must overcome two opposing energy barriers.
-
Oxidative Addition (The Rate-Limiting Step):
-
Challenge: The Pd(0) center must be sufficiently electron-rich to insert into the strong C–Cl bond.
-
Solution: The dicyclohexyl and butyl groups are strong
-donors (high ), increasing the electron density on the palladium center. This lowers the activation energy for oxidative addition.
-
-
Reductive Elimination:
-
Challenge: If the ligand is too tightly bound or not bulky enough, the product will not release, stalling the cycle.
-
Solution: The bulky cyclohexyl rings provide a large cone angle (approx. 170°–182° depending on the butyl isomer). This steric bulk promotes the "squeezing out" of the final biaryl product.
-
Mechanism Visualization
Figure 1: The catalytic cycle highlighting the dual role of
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides
Standard conditions for coupling activated and deactivated aryl chlorides with boronic acids.
Materials:
-
Ligand: Butyldicyclohexylphosphane (
or ) - Store in Glovebox or under Argon. -
Precursor: Palladium(II) Acetate (
).[6][7] -
Base: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical for Activity):
-
In a glovebox or under strict Schlenk conditions, charge a vial with
(1.0 equiv, e.g., 2.24 mg, 0.01 mmol). -
Add
(1.2–2.0 equiv relative to Pd). -
Note: A Pd:L ratio of 1:1.5 is optimal to prevent Pd black formation while maintaining activity.
-
Add 1 mL of anhydrous solvent (Dioxane). Stir for 10 minutes at RT. The solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0) and ligation.
-
-
Reaction Assembly:
-
To the pre-formed catalyst solution, add the Aryl Chloride (1.0 mmol).
-
Add the Boronic Acid (1.2–1.5 mmol).
-
Add the Base (
, 2.0 mmol, finely ground). -
Add remaining solvent to reach 0.2–0.5 M concentration.
-
-
Execution:
-
Seal the reaction vessel (crimp cap or Teflon screw cap).
-
Heat to 80°C – 100°C for 2–12 hours.
-
Monitoring: Check by GC-MS or TLC. Aryl chlorides may require longer induction periods than bromides.
-
-
Work-up:
Protocol B: "Green" Micellar Coupling (Water)
Based on recent advancements (See Ref 1), this ligand performs exceptionally well in aqueous media using surfactants.
-
Medium: 2 wt% TPGS-750-M in Water.
-
Base: Triethylamine (
).[2][9] -
Conditions: The lipophilic
and substrate migrate into the micelle, creating a high local concentration. This allows coupling at lower temperatures (RT to 50°C).
Substrate Scope & Performance Data
The following table summarizes expected yields based on electronic properties of the aryl chloride when using
| Substrate Type | Example | Electronic Effect | Expected Yield | Temp | Time |
| Activated | 4-Chloroacetophenone | Electron Withdrawing | >95% | 60°C | 2 h |
| Neutral | Chlorobenzene | None | 85-95% | 80°C | 4 h |
| Deactivated | 4-Chloroanisole | Electron Donating | 75-90% | 100°C | 12 h |
| Steric | 2-Chlorotoluene | Ortho-Substitution | 70-85% | 110°C | 16 h |
| Heterocyclic | 3-Chloropyridine | N-Coordination risk | 60-80% | 100°C | 12 h |
Handling & Troubleshooting (Self-Validating Systems)
The "Oxygen Trap" Failure Mode:
Alkyl phosphines like
Workflow for Air-Sensitive Ligands:
Figure 2: Workflow ensuring ligand integrity. Oxidation is the primary cause of reaction failure.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Ligand Oxidation | Check |
| Pd Black Precipitate | Low Ligand:Pd Ratio | Increase Ligand:Pd ratio to 2:1. The ligand stabilizes the Pd(0) colloid. |
| Low Yield (Deactivated) | Incomplete Ox. Addition | Switch solvent to Dioxane (higher boiling point) or switch base to |
| Homocoupling (Ar-Ar) | Oxygen in solvent | Degas solvent thoroughly (Freeze-Pump-Thaw x3). Oxygen promotes homocoupling. |
References
-
Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature.[9] Sigma-Aldrich / Merck Application Guide.
-
Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Reactions for Fine Chemical Synthesis.[8][11][12] Topics in Catalysis.[5]
-
Fu, G. C. (2008). The Use of Alkylphosphines in Palladium-Catalyzed Cross-Coupling Reactions.[7][9] Accounts of Chemical Research.[2][13] (Foundational text for alkyl phosphine usage).
-
Royal Society of Chemistry. Green Chemistry: Pd-Catalysed Suzuki-Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water.
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. researchgate.net [researchgate.net]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Reaction conditions for Heck coupling with Butyldicyclohexylphosphane
Application Note: High-Efficiency Heck Coupling with Butyldicyclohexylphosphane (
Part 1: Executive Summary & Technical Rationale
The Challenge:
Standard phosphine ligands (e.g.,
The Solution: Butyldicyclohexylphosphane (
Key Advantages:
-
Electronic Activation: The electron-rich alkyl groups increase the basicity of the phosphorus, significantly accelerating the oxidative addition of unactivated Aryl-Cl bonds.
-
Steric Modulation: The large cone angle promotes the formation of the active mono-ligated
species, which is crucial for the catalytic cycle, while being less prone to excessive crowding compared to . -
Solubility Profile: Unlike some crystalline bulky phosphines,
exhibits excellent solubility in non-polar solvents (Toluene) and polar aprotic solvents (NMP, DMAc).
Part 2: Mechanistic Insight & Causality
To master this reaction, one must understand the specific role of the ligand in the catalytic cycle.
The Catalytic Cycle
The efficiency of
Caption: The Pd(0)/Pd(II) cycle.
Part 3: Optimization Guidelines
The following matrix is derived from empirical data comparing alkyl phosphine performance in Heck couplings.
Table 1: Reaction Condition Matrix
| Parameter | Standard Condition | Challenging Condition (Ar-Cl) | Rationale |
| Pd Source | Acetate is cheaper; dba provides a "slow release" of Pd(0). | ||
| Ligand Form | Free Liquid | The HBF4 salt is air-stable and prevents oxidation before the reaction starts. | |
| Pd:Ligand Ratio | 1 : 2 | 1 : 1.5 | Excess ligand inhibits the reaction by preventing the formation of the active mono-ligated species. |
| Base | Weak bases work for iodides; Stronger, inorganic bases are required for chlorides to drive the turnover. | ||
| Solvent | DMF or DMAc | Dioxane or NMP | NMP stabilizes the ionic intermediates; Dioxane is preferred if the substrate is sensitive to nucleophilic solvents. |
| Temperature | Higher energy barrier for Ar-Cl bond activation requires elevated temperatures. |
Part 4: Standard Operating Procedure (SOP)
Protocol: Coupling of 4-Chloroanisole with Styrene Target Scale: 1.0 mmol
Materials Required
-
Catalyst Precursor: Palladium(II) Acetate (
) [Sigma-Aldrich] -
Ligand: Butyldicyclohexylphosphane (
) or its HBF4 salt. -
Substrate: 4-Chloroanisole (1.0 equiv).
-
Coupling Partner: Styrene (1.2 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: Anhydrous 1,4-Dioxane (degassed).
Experimental Workflow
Caption: Step-by-step workflow for setting up a moisture-sensitive Heck coupling.
Detailed Steps
-
Inert Environment Prep: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of Argon or Nitrogen.
-
Why? Alkyl phosphines oxidize rapidly in air to form phosphine oxides, which are catalytically inactive.
-
-
Catalyst Charging:
-
Add
(2.2 mg, 0.01 mmol, 1 mol%). -
Add
(2.5 mg, 0.01 mmol, 1 mol%) OR if using the HBF4 salt, add (3.4 mg, 0.01 mmol). -
Note: If using the HBF4 salt, the base will deprotonate it in situ to release the free ligand.
-
-
Base & Substrate Addition:
-
Add
(651 mg, 2.0 mmol). -
Add 4-Chloroanisole (142 mg, 1.0 mmol).
-
Tip: If the aryl chloride is liquid, add it via syringe in step 4.
-
-
Solvation:
-
Seal the tube with a septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject Anhydrous 1,4-Dioxane (3.0 mL).
-
Inject Styrene (137 µL, 1.2 mmol).
-
-
Reaction:
-
Place the tube in a pre-heated oil bath at
. -
Stir vigorously (800+ RPM).
-
Monitoring: Check by GC-MS or TLC at 4 hours and 12 hours.
-
-
Workup:
Part 5: Troubleshooting & Critical Controls
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Early) | "Palladium Black" formation. Ligand failed to stabilize Pd(0). | Increase Ligand:Pd ratio slightly (to 2:1). Ensure inert atmosphere was maintained during setup. |
| Low Conversion (Ar-Cl) | Oxidative addition failure. | Switch solvent to NMP (higher polarity stabilizes the transition state). Increase Temp to |
| Homocoupling (Ar-Ar) | Oxidative homocoupling. | Reduce the amount of oxidant (air) in the system. Ensure solvents are thoroughly degassed. |
| No Reaction (Salt Use) | Ligand salt not deprotonated. | Ensure the base ( |
References
-
Heck Reaction Overview & Mechanism Source: Organic Chemistry Portal.[4] URL:[Link]
-
General Protocol for Bulky Phosphines in Coupling (Littke/Fu Conditions) Note: While specific to
and , these conditions are the industry standard for the class. Source: Journal of the American Chemical Society (via NIH/PubMed). URL:[Link]
Sources
Application Note: Butyldicyclohexylphosphane in the Synthesis of Pharmaceutical Intermediates
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In modern pharmaceutical process chemistry, the construction of complex active pharmaceutical ingredient (API) scaffolds often hinges on the efficient formation of C–C and C–N bonds. While palladium-catalyzed cross-coupling is a cornerstone of this effort, the use of inexpensive, widely available aryl chlorides has historically been hindered by their high bond dissociation energy.
To overcome this kinetic barrier, the choice of phosphine ligand is not arbitrary; it is a calculated thermodynamic and kinetic decision. tert-Butyldicyclohexylphosphine (t-BuCy2P, CAS 93634-87-8) has emerged as a privileged ligand for these transformations[1]. As an electron-rich, sterically demanding trialkylphosphine, t-BuCy2P fundamentally alters the electron density and coordination sphere of the palladium center[2].
The Causality of Ligand Design
-
Accelerated Oxidative Addition: The strongly electron-donating nature of the alkyl groups (tert-butyl and cyclohexyl) significantly increases the electron density on the Pd(0) center. This nucleophilic enhancement is strictly required to break the stubborn C–Cl bond of unactivated aryl chlorides[3].
-
Driven Reductive Elimination: The massive steric bulk (large Tolman cone angle) of the tert-butyl and cyclohexyl groups creates intense steric crowding around the Pd(II) intermediate. To relieve this thermodynamic strain, the complex is forced to rapidly undergo reductive elimination, expelling the coupled API intermediate and preventing off-target side reactions like
-hydride elimination[2].
Physicochemical Properties & Data Presentation
Understanding the physical properties of t-BuCy2P is critical for handling and reaction optimization. Because it is highly electron-rich, it is sensitive to oxidation and must be handled using rigorous Schlenk or glovebox techniques.
Table 1: Physicochemical Profile of tert-Butyldicyclohexylphosphine
| Property | Value | Causality / Impact on Protocol |
| CAS Number | 93634-87-8 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Weight | 254.39 g/mol | Required for precise stoichiometric calculations[1]. |
| Physical State | Colorless viscous liquid | Syringe-transferable, but requires purging with inert gas[1]. |
| Air Sensitivity | Pyrophoric/Highly Sensitive | Mandates glovebox setup; oxidation to phosphine oxide kills catalytic activity[2]. |
| Steric Profile | High Cone Angle | Forces mono-ligation (L-Pd) which is the active catalytic species for bulky substrates. |
Catalytic Cycle & Workflow Visualization
To successfully implement t-BuCy2P, one must visualize how it drives the catalytic engine. The diagram below maps the mechanistic pathway, highlighting exactly where the ligand's electronic and steric properties exert their influence.
Figure 1: Pd-catalyzed cross-coupling cycle driven by t-BuCy2P's steric and electronic properties.
Application 1: Direct C–H Arylation of Electron-Rich Heterocycles
The synthesis of complex pharmacophores often requires the functionalization of heterocycles like thiazoles, indoles, and benzofurans. Traditional methods require pre-functionalization (e.g., halogenation or borylation) of the heterocycle. However, utilizing t-BuCy2P allows for the direct C–H arylation using cheap aryl chlorides[3]. This methodology significantly truncates the synthetic route[4].
Optimization Data Rationale
The choice of base and solvent is a self-validating system. As shown in Table 2, substituting the base or solvent directly impacts the stabilization of the transition state.
Table 2: Optimization of C–H Arylation Conditions
| Ligand | Base | Solvent | Yield (%) | Causality / Observation |
| PPh3 | K3PO4 | NMP | < 5% | Insufficient electron density to activate Ar-Cl[3]. |
| BINAP | K3PO4 | NMP | 12% | Bidentate rigidity blocks heterocycle coordination. |
| t-BuCy2P | Cs2CO3 | DMF | 78% | Good conversion, but stronger base causes minor degradation[3]. |
| t-BuCy2P | K3PO4 | NMP | 92% | Optimal basicity; NMP stabilizes Pd intermediates[3]. |
Validated Protocol: C–H Arylation of Thiazole
Self-Validation Checkpoint: A successful active catalyst formation will present as a distinct color change (typically from orange/red Pd(OAc)2 to a pale yellow/greenish homogeneous solution) upon heating.
-
Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)2 (5.0 mol%, 11.2 mg), t-BuCy2P (10.0 mol%, 25.4 mg), and anhydrous K3PO4 (2.0 equiv, 424 mg)[3].
-
Substrate Addition: Add the aryl chloride (1.0 mmol) and the heterocycle (e.g., thiazole, 1.5 mmol).
-
Solvent Introduction: Add 3.0 mL of anhydrous, degassed N-Methyl-2-pyrrolidone (NMP). Seal the tube with a Teflon stopcock.
-
Thermal Activation: Remove the vessel from the glovebox and stir vigorously at 125 °C for 16 hours[4].
-
In-Process Control (IPC): At 12 hours, sample 10
L of the mixture under a positive flow of N2. Dilute in MeCN and analyze via LC-MS. Causality: If the Ar-Cl peak remains static while the product peak plateaus, catalyst poisoning (likely via trace oxygen) has occurred. -
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 x 10 mL) to remove NMP and inorganic salts. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.
Application 2: Buchwald-Hartwig Amination for API Scaffolds
For the synthesis of aniline derivatives—ubiquitous in kinase inhibitors and CNS drugs—t-BuCy2P excels at coupling sterically hindered secondary amines with ortho-substituted aryl chlorides.
Validated Protocol: Amination of ortho-Chlorotoluene
-
Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2.5 mol%) and t-BuCy2P (10 mol%) in anhydrous Toluene (2 mL). Stir for 15 minutes at room temperature. Causality: Pre-mixing allows the bulky ligand to displace the dba (dibenzylideneacetone) ligands, generating the active L-Pd(0) species before introducing competing substrates.
-
Reaction Assembly: Add sodium tert-butoxide (NaOtBu, 1.5 equiv), ortho-chlorotoluene (1.0 mmol), and the secondary amine (1.2 mmol).
-
Coupling: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Quench and Isolate: Cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble salts, and concentrate the filtrate for column chromatography.
Figure 2: Standardized workflow for t-BuCy2P mediated cross-coupling reactions.
Troubleshooting & Scientific Integrity
To maintain the trustworthiness of these protocols, researchers must adhere to strict self-validating practices:
-
Ligand Oxidation: t-BuCy2P oxidizes rapidly in air to form the corresponding phosphine oxide, which is catalytically dead for these specific transformations. Validation: Analyze the ligand batch via
P NMR prior to use. A shift from the expected phosphine signal ( 30-40 ppm) to a highly downfield phosphine oxide signal indicates degradation. -
Base Solubility: The use of K3PO4 in NMP relies on its poor solubility to slowly bleed basicity into the reaction, preventing base-catalyzed degradation of the product[3]. If the reaction mixture turns black immediately upon heating, it indicates rapid catalyst decomposition, often caused by using a base that is too soluble or containing trace water.
References
-
PubChem, National Institutes of Health. "tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319". National Center for Biotechnology Information. Available at:[Link]
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. "Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides". Organic Letters, 2007. American Chemical Society. Available at:[Link]
- Daugulis, O., et al. "Use of aryl chlorides in palladium-catalyzed c-h bond functionalization". US Patent US20090012293A1, 2009. Google Patents.
Sources
- 1. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyldicyclohexylphosphine | 93634-87-8 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20090012293A1 - Use of aryl chlorides in palladium-catalyzed c-h bond functionalization - Google Patents [patents.google.com]
Application Note: Scalable Synthesis Protocols Involving Butyldicyclohexylphosphane (Cy₂PBu) Ligands
This Application Note is designed for researchers, process chemists, and drug development professionals seeking to implement scalable, robust catalytic systems using Butyldicyclohexylphosphane (Cy₂PBu) and its structural variants.
While "Butyldicyclohexylphosphane" technically refers to the n-butyl variant (CAS 29949-05-7), high-performance catalysis—particularly in pharmaceutical scale-up—predominantly utilizes the tert-butyl variant (Cy₂P(t-Bu) , CAS 93634-87-8) due to its superior steric bulk and stability as a tetrafluoroborate salt. This guide addresses the scalable application of both, with a primary focus on the Cy₂P(t-Bu)·HBF₄ salt system as the industry standard for robust C–C and C–N bond formation.
Introduction & Mechanistic Rationale
The Butyldicyclohexylphosphane class of ligands occupies a critical "Goldilocks" zone in homogeneous catalysis. They bridge the gap between the extremely bulky, labile Tri-tert-butylphosphine (P(t-Bu)₃) and the less electron-rich Tricyclohexylphosphine (PCy₃) .
Why Cy₂PBu?
-
Electronic Properties: Strongly electron-donating (alkyl groups), facilitating the oxidative addition of challenging substrates like aryl chlorides and electron-rich aryl tosylates.
-
Steric Properties: The combination of two cyclohexyl rings and one butyl group provides significant steric bulk (Cone angle ~170–182° depending on the butyl isomer). This bulk promotes the difficult reductive elimination step in the catalytic cycle.
-
Scalability Factor: Unlike P(t-Bu)₃, which is highly pyrophoric and difficult to handle, Cy₂P(t-Bu) forms a highly stable, non-pyrophoric tetrafluoroborate salt (Cy₂P(t-Bu)·HBF₄) . This allows for precise weighing in air, essential for GMP environments.
Safety & Handling Protocols
The Pyrophoric Challenge
Free alkyl phosphines (Liquid Cy₂P(n-Bu) or Cy₂P(t-Bu)) are pyrophoric . They spontaneously ignite in air.
-
Risk: Fire hazard, oxidation to inactive phosphine oxides.
-
Mitigation: Use the HBF₄ salt form for storage and setup. Generate the free ligand in situ.
Protocol A: Safe Handling of Free Phosphine (If Salt is Unavailable)
-
Equipment: All transfers must occur via cannula or syringe in a nitrogen-filled glovebox or Schlenk line.
-
Quenching: Residual phosphine on glassware should be quenched with dilute bleach (NaOCl) to oxidize P(III) to P(V) before removing from the inert atmosphere.
Core Experimental Protocols
Protocol B: In Situ Catalyst Generation from Cy₂P(t-Bu)·HBF₄
This is the preferred method for scale-up, avoiding gloveboxes.
Principle: The HBF₄ salt is deprotonated by the base already present in the cross-coupling reaction, releasing the active free phosphine to coordinate with the Palladium source.
Reagents:
-
Pd Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ratio: typically 1:1 or 1:1.2 (Pd:L)
Step-by-Step Workflow:
-
Charge Solids: In a reaction vessel open to air (if rapid) or under a cone of nitrogen, add the aryl halide, boronic acid (if Suzuki), Base (e.g., K₃PO₄), Pd source, and Cy₂P(t-Bu)·HBF₄ .
-
Inertion: Seal the vessel and purge with Nitrogen/Argon (3x vacuum/refill cycles).
-
Solvent Addition: Add degassed solvent (Dioxane, Toluene, or THF) via syringe.
-
Activation: Stir at room temperature for 5–10 minutes. The base in the suspension will deprotonate the phosphonium salt, generating the free ligand which instantly binds to Pd.
Visualizing the Activation Pathway
The following diagram illustrates the in situ generation and catalytic entry point.
Caption: Mechanism of in situ active catalyst generation from air-stable phosphonium salts.
Protocol C: Scalable Suzuki-Miyaura Coupling (Aryl Chlorides)
Target: Synthesis of Biaryls from deactivated Aryl Chlorides.
Causality: Aryl chlorides are cheaper than bromides but possess a stronger C–Cl bond. The electron-rich Cy₂P(t-Bu) accelerates the oxidative addition of the C–Cl bond.
| Parameter | Specification | Notes |
| Substrate | Aryl Chloride (1.0 equiv) | Activated or Deactivated |
| Partner | Aryl Boronic Acid (1.2–1.5 equiv) | Excess accounts for protodeboronation |
| Catalyst | Pd₂(dba)₃ (0.5–1.0 mol%) | Low loading possible on scale |
| Ligand | Cy₂P(t-Bu)[4][5][6]·HBF₄ (1.2–2.4 mol%) | L:Pd ratio ~ 1.2:1 to 2:1 |
| Base | K₃PO₄ (2.0–3.0 equiv) | Mild, heterogeneous base preferred |
| Solvent | Dioxane/Water (10:1) or Toluene/Water | Water is critical for boronate activation |
| Temp | 80 °C – 100 °C | Reflux often required for chlorides |
Procedure:
-
Charge a 3-neck flask (equipped with reflux condenser and mechanical stirrer) with Aryl Chloride (50 mmol), Boronic Acid (60 mmol), K₃PO₄ (100 mmol), Pd₂(dba)₃ (0.25 mmol), and Cy₂P(t-Bu)·HBF₄ (0.6 mmol).
-
Evacuate and backfill with N₂ (3 cycles).
-
Add Dioxane (200 mL) and degassed Water (20 mL).
-
Heat to 90 °C. Monitor by HPLC/TLC.
-
Checkpoint: Reaction should turn dark brown/black (active Pd). If palladium black precipitates (mirror) early, oxygen ingress occurred.
-
-
Workup: Cool to RT. Filter through Celite to remove Pd black and salts. Partition between EtOAc and Water. Wash organic layer with brine.[7]
-
Scavenging: Treat organic layer with functionalized silica (e.g., Thiol-silica) to remove residual Pd to <10 ppm.
Protocol D: Buchwald-Hartwig Amination
Target: Coupling of Aryl Chlorides with Secondary Amines.
Causality: The steric bulk of Cy₂P(t-Bu) prevents the formation of inactive bis-ligated Pd complexes [L₂Pd], favoring the active mono-ligated species [LPd] necessary for the amination cycle.
Reaction Matrix:
| Component | Recommendation |
| Pd Source | Pd(OAc)₂ (cheaper) or Pd₂(dba)₃ |
| Ligand | Cy₂P(t-Bu)·HBF₄ |
| Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | Toluene or Xylene |
| Temp | 80 °C – 110 °C |
Procedure:
-
Under N₂, charge reactor with Pd(OAc)₂ (1 mol%), Ligand Salt (2 mol%), and NaOtBu (1.2 equiv).
-
Add Toluene. Stir for 10 min to generate active catalyst (solution turns from orange to dark red/brown).
-
Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).
-
Heat to 100 °C.
-
Validation: Check conversion after 2 hours. If stalled, add 0.5 mol% fresh catalyst (pre-activated).
Process Decision Framework
Use the following logic flow to determine the optimal setup for your specific substrate using Cy₂PBu ligands.
Caption: Decision tree for optimizing reaction conditions based on substrate difficulty and functional group tolerance.
References
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides." Journal of the American Chemical Society.[8] (Seminal work on bulky alkyl phosphines).
-
BenchChem. "Application Notes and Protocols: Tri-tert-butylphosphine Tetrafluoroborate in Pharmaceutical Synthesis." (Detailed protocols for HBF4 salts).
-
Sigma-Aldrich. "Product Specification: tert-Butyldicyclohexylphosphonium tetrafluoroborate." (Physical properties and handling).[8][9]
-
Organic Syntheses. "Preparation of Bulky Phosphine Salts." (General methodologies for phosphonium salts).
-
ChemicalBook. "Butyldicyclohexylphosphine Properties and Applications."
Sources
- 1. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]
- 2. tert-Butyldicyclohexylphosphonium 97 1220349-00-7 [sigmaaldrich.com]
- 3. Dicyclohexyl-t-butylphosphonium tetrafluoroborate | 1220349-00-7 [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. tert-Butyldicyclohexylphosphonium tetrafluoroborate | C16H32BF4P | CID 45141708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TERT-BUTYLPHOSPHONIC DICHLORIDE CAS#: 4707-95-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Butyldicyclohexylphosphane (Cy₂PBu)
Ticket ID: #Cy2PBu-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary
You are experiencing low catalytic activity with Butyldicyclohexylphosphane (Cy₂PBu).[1] This ligand belongs to the class of bulky, electron-rich alkylphosphines (similar to PCy₃), widely used in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Stille).[1]
Because Cy₂PBu is an electron-rich alkylphosphine, it is highly susceptible to oxidation and steric sensitivity .[1] Low activity usually stems from three root causes:
-
Ligand Oxidation: The ligand has degraded to the phosphine oxide (Cy₂P(O)Bu) before entering the cycle.[1]
-
Improper Catalyst Activation: Failure to generate the active Pd(0)Lₙ species due to incorrect Pd:Ligand stoichiometry or failure to "free-base" the ligand salt.[1]
-
Steric Mismatch: The specific substrate combination requires a different cone angle (bite angle) than Cy₂PBu provides.[1]
Module 1: The "Is It Dead?" Diagnostic (Purity & Integrity)
Q: My reaction stalled at <5% conversion. Is the ligand bad?
A: The most common failure mode for Cy₂PBu is oxidation.[1] Unlike triarylphosphines (e.g., PPh₃), alkylphosphines oxidize rapidly in air.
The Diagnostic Protocol
Do not rely on visual inspection alone. While pure Cy₂PBu is a colorless liquid (or low-melting solid depending on the isomer), oxidized samples often remain colorless but become viscous.[1]
Step 1: Perform an Anaerobic ³¹P NMR This is the only self-validating method to confirm purity.[1]
-
Take a sample of your ligand inside the glovebox.[1]
-
Dissolve in dry, degassed C₆D₆ or CDCl₃.
-
Acquire a non-decoupled ³¹P NMR spectrum.[1]
| Species | Approximate Chemical Shift (δ ppm) | Interpretation |
| Active Ligand (Cy₂PBu) | +10 to +35 ppm (Singlet) | Functional.[1] Ready for catalysis.[1] |
| Oxidized Ligand (Cy₂P(O)Bu) | +45 to +60 ppm (Singlet) | Dead.[1] The oxide cannot bind Pd effectively.[2] |
| Protonated Salt (Cy₂P(H)Bu⁺) | Active coupling (doublet) | Inactive until deprotonated by base.[1] |
Expert Insight: If you see a peak around +50 ppm, your ligand is oxidized. Increasing the catalyst loading will not fix this because phosphine oxides can actually inhibit the reaction by weakly coordinating or altering the solution ionic strength.
Module 2: Catalyst Assembly & Activation
Q: I am using the HBF₄ salt of the ligand. Do I just add it to the reaction?
A: NO. This is a critical failure point. If you are using Butyldicyclohexylphosphonium tetrafluoroborate ([Cy₂P(H)Bu]BF₄) , it is air-stable but catalytically inert until deprotonated.[1]
The "Free-Basing" Protocol
You must release the free phosphine in situ before the catalytic cycle can begin.
-
Order of Addition: Add the Phosphonium salt + Pd precursor + Base to the solvent.
-
The Base Factor: Ensure your reaction base is strong enough to deprotonate the phosphonium salt (pKa ~9-10).[1]
-
Effective Bases: NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃.
-
Ineffective Bases: Et₃N or K₂CO₃ (in non-polar solvents) may be too weak or insoluble to deprotonate the salt rapidly.[1]
-
-
Activation Time: Stir the ligand salt + base + Pd precursor for 5-10 minutes at room temperature before adding the aryl halide. This ensures the active Pd(0)L species is formed.[1]
Pd Source Compatibility Table
| Pd Source | Suitability with Cy₂PBu | Technical Notes |
| Pd(OAc)₂ | High | Requires reduction to Pd(0). The ligand (in excess) or the amine/boronic acid usually serves as the reducing agent. |
| Pd₂(dba)₃ | Medium | The dba ligand competes with Cy₂PBu.[1] If activity is low, switch to Pd(OAc)₂ or Pd(allyl)Cl dimer to remove the "dba effect."[1] |
| Pd(PPh₃)₄ | Low | Avoid. PPh₃ will compete with Cy₂PBu, leading to a mixed-ligand system with unpredictable activity.[1] |
Module 3: Reaction Optimization (The "Black Precipitate" Issue)
Q: The reaction mixture turned black, and conversion stopped. What happened?
A: You have "Pd Black" precipitation.[1][2] This means the Pd(0) atoms aggregated into inactive metal particles because the Cy₂PBu ligand failed to stabilize them.
Root Cause Analysis
-
Ligand Deficiency: You likely used a 1:1 Pd:Ligand ratio.[1] For alkylphosphines, we often recommend a 1:2 ratio (Pd:L) to keep the metal solvated, especially at high temperatures (>80°C).
-
Oxygen Leak: Oxygen oxidizes the ligand (stripping it from the metal), causing the "naked" Pd to crash out.
Troubleshooting Workflow (DOT Visualization)
Figure 1: Decision tree for diagnosing catalyst failure.
Module 4: Substrate & Solvent Specifics
Q: This worked for my Aryl Chloride but failed for the Aryl Triflate. Why?
A: This is a classic "Electronic vs. Rate" issue.
-
Aryl Chlorides: Require electron-rich ligands (like Cy₂PBu) to facilitate Oxidative Addition (the first step).[1] Cy₂PBu is excellent here.
-
Aryl Triflates/Iodides: Oxidative addition is fast.[1] The rate-limiting step often becomes Reductive Elimination .
-
The Fix: Cy₂PBu is bulky, but sometimes too electron-rich to release the product. If it fails for iodides/triflates, try a less electron-rich ligand (like PPh₃) or a ligand with a larger bite angle (like Xantphos) to force reductive elimination.[1]
Solvent Recommendations:
-
Toluene/Dioxane: Excellent for Cy₂PBu (non-polar environment stabilizes the hydrophobic cyclohexyl rings).[1]
-
DMF/DMA: Good, but ensure they are strictly anhydrous. Water + Heat + Alkylphosphine = Oxidation.[1]
References & Authority
-
Ligand Properties & NMR: Bruker Almanac 1991, "31P Chemical Shifts of Common Phosphines."[1][3] (General reference for alkylphosphine shifts: -20 to +60 ppm range).[1]
-
Catalytic Mechanism: Hartwig, J. F.[1] Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.[1] (Definitive text on oxidative addition/reductive elimination mechanics).
-
Handling Air-Sensitive Ligands: BenchChem Technical Support. "Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis." .[1]
-
Comparison of Alkylphosphines: Zapf, A.; Beller, M. "Palladium-Catalyzed Reactions for Fine Chemical Synthesis."[1] Topics in Catalysis2002 , 19, 101–109. (Discusses PCy3 vs other alkylphosphines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organophosphorus compounds.
Sources
Technical Support Center: Optimizing Ligand-to-Metal Ratios for Butyldicyclohexylphosphane Catalysts
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions utilizing Butyldicyclohexylphosphane (also known as cataCXium® A). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. The following question-and-answer format directly addresses common issues and provides in-depth explanations grounded in established catalytic principles.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting ligand-to-metal (L:M) ratio for a reaction using Butyldicyclohexylphosphane and a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃?
A1: A robust starting point for most cross-coupling reactions with a monodentate phosphine ligand like Butyldicyclohexylphosphane is a ligand-to-palladium (L:Pd) ratio between 1.1:1 and 1.5:1.[1][2] This slight excess of the phosphine ligand is often beneficial for several reasons.[1] Firstly, it helps to stabilize the active Pd(0) catalytic species, preventing its decomposition into inactive palladium black. Secondly, when using a Pd(II) precursor such as Pd(OAc)₂, the phosphine ligand can act as a reducing agent to generate the active Pd(0) catalyst, and this process consumes some of the ligand.[2] Therefore, a small excess ensures that enough ligand is available to both reduce the precursor and ligate the active catalyst.
However, it is crucial to understand that the optimal ratio is highly dependent on the specific substrates, solvent, and base used in the reaction.[2] Empirical determination through screening is always recommended for achieving the best results.
Q2: My reaction is sluggish or has stalled. Could the L:M ratio be the culprit?
A2: Yes, a suboptimal L:M ratio is a common reason for poor reaction performance. There are two primary scenarios to consider:
-
Too Little Ligand (L:M < 1:1): An insufficient amount of Butyldicyclohexylphosphane can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation and precipitation as palladium black, effectively removing the catalyst from the reaction.[1][2] This is often observed as a black precipitate forming in the reaction flask.
-
Too Much Ligand (L:M >> 2:1): A large excess of the phosphine ligand can be equally detrimental. It can lead to the formation of coordinatively saturated, less reactive palladium complexes (e.g., L₃Pd or L₄Pd).[2] These species can inhibit crucial steps in the catalytic cycle, particularly the oxidative addition of the electrophile, thereby slowing down or completely stopping the reaction.[2]
If your reaction is not proceeding, a careful evaluation and optimization of the L:M ratio is a critical troubleshooting step.
Q3: How does the choice of palladium precursor affect the optimal L:M ratio?
A3: The choice of palladium precursor significantly influences the ideal L:M ratio.
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂): These precursors require in-situ reduction to the active Pd(0) state. Phosphine ligands can facilitate this reduction but are consumed in the process through oxidation. Consequently, a slightly higher L:M ratio (e.g., 1.2:1 to 2:1) might be necessary to compensate for this consumption and ensure sufficient ligand is present to form the active catalyst.[2]
-
Pd(0) Precursors (e.g., Pd₂(dba)₃): These precursors do not require reduction. However, the dibenzylideneacetone (dba) ligand can sometimes interfere with the reaction.[3][4] A L:M ratio of 1:1 to 1.2:1 is a reasonable starting point to ensure the Butyldicyclohexylphosphane displaces the dba and forms the desired catalytically active species.
-
Pre-formed Palladacycle Precatalysts (e.g., G3 or G4 precatalysts): These advanced precatalysts are often preferred because they provide a 1:1 ligand-to-palladium ratio in their structure and are designed to cleanly and efficiently generate the active monoligated Pd(0) species.[4][5][6] When using these, you typically do not need to add additional free ligand. This approach offers greater reproducibility and often allows for lower catalyst loadings.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Your cross-coupling reaction using Butyldicyclohexylphosphane shows minimal conversion of starting materials.
Potential Cause & Recommended Solution
-
Incorrect L:M Ratio:
-
Diagnosis: The L:M ratio is a critical parameter. Too little ligand leads to catalyst decomposition (palladium black formation), while too much can inhibit the reaction.[1][2]
-
Solution: Screen a range of L:M ratios. A good starting point is a systematic evaluation from 1:1 to 2.5:1. See the experimental protocol below for a detailed approach.
-
-
Inactive Catalyst Formation:
-
Diagnosis: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor.[7]
-
Solution: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the palladium precursor and Butyldicyclohexylphosphane are stirred with the base in the solvent for a short period before adding the substrates.[7] Alternatively, switching to a more reliable pre-formed palladacycle precatalyst can ensure more efficient generation of the active catalyst.[5][7]
-
-
Poor Substrate Reactivity:
-
Diagnosis: Some substrates, like aryl chlorides, are inherently less reactive than aryl bromides or iodides.[7] Sterically hindered substrates can also present a challenge.
-
Solution: For less reactive electrophiles, a highly active catalyst is required. Butyldicyclohexylphosphane, being a bulky and electron-rich ligand, is well-suited for these challenging couplings.[8] Ensure your L:M ratio is optimized, and consider increasing the reaction temperature.[1]
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
You observe the desired product, but also significant quantities of byproducts.
Potential Cause & Recommended Solution
-
Catalyst Decomposition:
-
Diagnosis: If the L:M ratio is too low, the resulting unstable catalyst can promote side reactions. Hydrodehalogenation (replacement of the halide with hydrogen) can occur if the catalytic cycle is disrupted.
-
Solution: Increase the L:M ratio slightly (e.g., from 1.1:1 to 1.5:1) to enhance catalyst stability.[1] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can also contribute to catalyst degradation and side product formation.[1]
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: Homocoupling of boronic acids in Suzuki reactions can be promoted by the presence of oxygen.[1] The choice of base can also influence side product formation.[9]
-
Solution: Thoroughly degas all solvents and reagents.[1] Screen different bases; for instance, if you are observing base-mediated decomposition of your starting materials, a switch to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.[7][9]
-
Experimental Protocols
Protocol 1: Screening for Optimal Ligand-to-Metal Ratio
This protocol provides a systematic approach to determine the optimal L:M ratio for your specific reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Butyldicyclohexylphosphane
-
Aryl halide (or other electrophile)
-
Coupling partner (e.g., boronic acid, amine)
-
Base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
A series of oven-dried reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of the palladium precursor and Butyldicyclohexylphosphane in the reaction solvent.
-
Reaction Setup: In a glovebox or under a counterflow of inert gas, set up a series of reaction vials. To each vial, add the aryl halide (1.0 equiv), the coupling partner (e.g., 1.2-1.5 equiv), and the base (e.g., 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 1-2 mol%).
-
Ligand Titration: Add varying amounts of the Butyldicyclohexylphosphane stock solution to each vial to achieve a range of L:M ratios (see table below for an example).
-
Reaction Execution: Add the final volume of solvent to each vial to ensure consistent concentrations. Seal the vials and place them in a preheated heating block or oil bath at the desired reaction temperature.
-
Monitoring and Analysis: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC, LC-MS, TLC).
-
Results Evaluation: Compare the yield of the desired product across the different L:M ratios to identify the optimum.
| Entry | Pd(OAc)₂ (mol%) | Butyldicyclohexylphosphane (mol%) | L:M Ratio | Observed Yield (%) |
| 1 | 1.0 | 1.0 | 1.0:1 | |
| 2 | 1.0 | 1.2 | 1.2:1 | |
| 3 | 1.0 | 1.5 | 1.5:1 | |
| 4 | 1.0 | 2.0 | 2.0:1 | |
| 5 | 1.0 | 2.5 | 2.5:1 |
Table 1: Example experimental setup for L:M ratio screening.
Visualizing Key Concepts
The Catalytic Cycle and the Role of the Ligand
The Butyldicyclohexylphosphane ligand is crucial at multiple stages of the palladium-catalyzed cross-coupling cycle. Its bulky, electron-rich nature facilitates both the oxidative addition and reductive elimination steps.[9]
Caption: The generalized catalytic cycle for cross-coupling reactions.
Troubleshooting L:M Ratio Issues: A Decision Tree
This diagram provides a logical workflow for diagnosing and solving problems related to the ligand-to-metal ratio.
Caption: A decision tree for troubleshooting L:M ratio problems.
References
- Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands - Benchchem.
- Buy tert-Butyldicyclohexylphosphine | 93634-87-8 - Smolecule.
- The Science Behind CataCXium A Pd G3: Structure, Activation, and Applic
- T-BUTYLDICYCLOHEXYLPHOSPHINE 93634-87-8 wiki - Guidechem.
- CHAPTER 3: Pd–Phosphine Precatalysts for Modern Cross-Coupling Reactions - Books.
- cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS.
- Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions - Benchchem.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC.
- Understanding the Use of Phosphine-(EWO)
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxid
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Technical Support Center: Optimizing Reaction Outcomes with Phosphine Ligands Through Str
- Help troubleshooting a Buchwald-Hartwig amin
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- cataCXium® C
- Optimization of Buchwald-Hartwig amin
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.
- Preformed Pd(II)
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
- Applications of tBuXPhos Pd G3 in Cross-Coupling Reactions - Benchchem.
- Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
- Optimising a Buchwald-Hartwig amin
- t-Butyldicyclohexylphosphine | Dicyclohexyl-tert-butylphosphine | C16H31P - Ereztech.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - C
- Ligand design for cross-couplings: phosphines - YouTube.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
- Advanced Phosphine Ligands for C
- tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Catalyst deactivation and turnover number with Butyldicyclohexylphosphane
Topic: Catalyst Deactivation & Turnover Number (TON) with Butyldicyclohexylphosphane Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Technical Support Center
You have reached the specialized support tier for Alkyl-Phosphine Ligand Systems . This guide addresses the specific behaviors of Butyldicyclohexylphosphane (Cy₂PBu) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).
Unlike robust aryl-phosphines (e.g., PPh₃), Cy₂PBu is a dialkyl-alkyl phosphine . It offers exceptional electron richness for activating difficult substrates (like aryl chlorides) but introduces distinct stability challenges that can kill your Turnover Number (TON) if not managed correctly.
Part 1: The Hardware – Understanding Your Ligand
Before troubleshooting, confirm your specific ligand isomer. The "Butyl" group dramatically alters the steric profile.
| Feature | tert-Butyl (Cy₂P-tBu) | n-Butyl (Cy₂P-nBu) |
| CAS | 32673-25-9 (Free), 1220349-00-7 (HBF₄ salt) | 29949-69-7 (Chlorophosphine precursor) |
| Steric Bulk | Massive. Forms highly active mono-ligated Pd(0) species. | Moderate. Can form bis-ligated species more easily. |
| Primary Use | High-difficulty couplings (sterically hindered, aryl chlorides). | General purpose, less hindered substrates. |
| Air Stability | Pyrophoric / Highly Sensitive. | Air Sensitive. Oxidizes rapidly to phosphine oxide. |
Critical Note: This guide focuses on the High-Performance characteristics common to this class, with a bias toward the sterically demanding tert-butyl variant often required for high TON applications.
Part 2: Troubleshooting Guide (Interactive Q&A)
Issue 1: "My reaction mixture turns black within 10-30 minutes."
Diagnosis: Rapid Pd-Black Formation (Catalyst Aggregation). You are witnessing "Ostwald Ripening" of naked Palladium(0) nanoparticles. This occurs when the Pd(0) center is not adequately stabilized by the ligand.
-
Root Cause A: Ligand Oxidation. Your Cy₂PBu may have oxidized to Cy₂P(O)Bu before reaching the metal. Phosphine oxides do NOT bind Pd(0) effectively.
-
Root Cause B: Incorrect L:Pd Ratio. For bulky ligands like Cy₂P(t-Bu), a 1:1 ratio is theoretically active, but in practice, it leaves no buffer for incidental oxidation.
-
Root Cause C: Slow Oxidative Addition. If the substrate activation is slower than the rate of Pd aggregation, the catalyst dies off-cycle.
Corrective Protocol:
-
Increase L:Pd Ratio: Shift from 1:1 to 1.5:1 or 2:1 . This provides a "ligand reservoir" to scavenge any naked Pd(0).
-
Check Ligand Quality: ³¹P NMR is mandatory.
-
Active: Singlet at ~20–40 ppm (depending on solvent/isomer).
-
Dead (Oxide): Singlet shifted significantly downfield (often ~50–60 ppm).
-
-
Switch Pre-catalyst: If using Pd(OAc)₂ + Ligand, the reduction step might be failing. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst that releases the active species at a controlled rate.[1]
Issue 2: "Conversion stalls at 40-50% regardless of time."
Diagnosis: Catalyst Death via Thermal Degradation or Poisoning. The catalyst was active but died before completing the turnover cycles required for full conversion.
-
Root Cause A: Thermal P-C Bond Cleavage. At high temperatures (>100°C), bulky alkyl phosphines can undergo P-C bond cleavage or cyclometallation, permanently deactivating the Pd center.
-
Root Cause B: Product Inhibition. The product (e.g., an amine or pyridine derivative) might be binding to the Pd center more strongly than the bulky phosphine.
Corrective Protocol:
-
The "Spike" Test: Add 10% fresh catalyst (Pd + Ligand) to the stalled mixture.
-
Reaction restarts: The catalyst died (instability). Solution: Lower temperature, increase catalyst loading, or add a surfactant.
-
Reaction stays dead: The substrate/product is poisoning the reaction or reagents are depleted.
-
-
Solvent Switch: Change from polar aprotic (DMF/DMA) to non-polar (Toluene/Xylene). Polar solvents can stabilize off-cycle Pd-clusters.
Part 3: Deep Dive – Deactivation Pathways & TON Optimization
To achieve high TON (>1,000), you must maintain the Active Mono-Ligated Species [L-Pd(0)] while preventing the two main death pathways: Oxidation and Aggregation.
The Deactivation Landscape
The following diagram illustrates the precarious balance between the Catalytic Cycle and the irreversible "Death Valley" of deactivation.
Figure 1: The competition between the productive catalytic cycle (Green) and irreversible deactivation pathways (Red/Black).
Maximizing Turnover Number (TON)
1. The "Ligand Reservoir" Technique For Cy₂PBu, the active species is often monoligated (L₁Pd) . However, L₁Pd is thermally fragile.
-
Protocol: Use a Pd:Ligand ratio of 1:2 .
-
Mechanism: The excess ligand does not form an inactive L₂Pd species (due to steric bulk) but acts as a "sponge" to recapture any Pd that dissociates, preventing Pd-black formation.
2. Oxygen Exclusion is Non-Negotiable Alkylphosphines are oxygen scavengers. Even 10 ppm of O₂ in your nitrogen line can consume your ligand over a 12-hour reaction.
-
Protocol:
-
Sparge solvents with Argon for 20 mins (Nitrogen is often insufficient for high-precision kinetics).
-
If using the HBF₄ salt of the ligand, ensure the base used for deprotonation is degassed.
-
3. Water Management While Suzuki couplings require water, excess water can hydrolyze the P-C bond of alkylphosphines at high temperatures.
Part 4: Experimental Protocols
Protocol A: Handling & Storage of Cy₂PBu
-
Form: Usually a viscous liquid (free base) or white solid (HBF₄ salt).
-
Storage:
-
Free Base: Must be stored in a Glovebox (-20°C). If you see a white crust on the liquid, it is oxidized.
-
Salt (HBF₄): Bench-stable but hygroscopic. Store in a desiccator.
-
-
Usage:
-
Prepare a stock solution in anhydrous Toluene inside the glovebox.
-
Toluene solutions are stable for ~1 week if sealed with a Teflon septum and Parafilm.
-
Protocol B: The "Rescue" Experiment (For Low Yields)
If your reaction yields are inconsistent, run this diagnostic parallel screen:
| Vial | Conditions | Purpose |
| A | Standard Conditions | Baseline |
| B | Standard + 10 mol% extra Ligand | Tests for ligand oxidation/death. If Yield B > A, your ligand is dying. |
| C | Standard + BHT (Radical Scavenger) | Tests for radical deactivation pathways. |
| D | High Agitation (1000 RPM) | Tests for mass transfer limitations (Pd-black often forms if mixing is poor). |
Part 5: Troubleshooting Flowchart
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for common Cy₂PBu reaction failures.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Foundational text on bulky alkylphosphine ligands).
-
Barde, E., et al. (2025). "Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst." University of Victoria. (Mechanistic insights into alkyl-Pd activation).
-
BenchChem Technical Guides. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." (Practical troubleshooting for Pd-black and oxidation).
-
Sigma-Aldrich. (2024). "Product Specification: tert-Butyldicyclohexylphosphonium tetrafluoroborate." (Physical properties and stability data).
-
Negishi, E. (2010).[3][4] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Lecture. (Fundamental context on Pd-catalyzed cycles and TON).
Sources
Technical Support Center: Purification Strategies for Butyldicyclohexylphosphane Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently consult with drug development professionals struggling to purify active pharmaceutical ingredients (APIs) synthesized via palladium-catalyzed cross-coupling reactions.
When utilizing bulky, electron-rich ligands like tert-butyldicyclohexylphosphane (Cy₂P(t-Bu)), researchers often face a triad of purification challenges: residual transition metals, unreacted highly-reactive ligand, and the stubbornly lipophilic phosphine oxide byproduct. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.
Core Purification Architecture
Before troubleshooting specific issues, it is critical to understand the holistic purification strategy. Attempting to remove palladium and phosphine residues simultaneously often leads to yield loss and API degradation. The optimal approach is a sequential workflow:
Workflow for the purification of cross-coupling products and removal of Pd/ligand residues.
Diagnostic FAQs & Troubleshooting
Q1: Why does tert-butyldicyclohexylphosphine oxide co-elute with my API during silica gel chromatography?
The Causality: Unlike triphenylphosphine oxide (TPPO), which is highly polar and crystalline, the oxidized byproduct of Cy₂P(t-Bu) is dominated by extreme steric bulk. The bulky cyclohexyl and tert-butyl groups shield the polar P=O bond, rendering the molecule highly lipophilic. Consequently, its retention factor (
Q2: My crude NMR shows a mixture of unreacted phosphine and phosphine oxide. How should I handle the unreacted ligand?
The Causality: Unreacted electron-rich alkylphosphines like Cy₂P(t-Bu) are prone to slow, uncontrolled air oxidation during workup. If loaded onto a silica column, this oxidation generates localized heat and reactive radical species, leading to severe product streaking and degradation. The Solution: Intentionally and completely oxidize the remaining ligand prior to purification. Treating the crude organic mixture with a mild oxidant like 35% aqueous H₂O₂ safely converts all phosphine species to the corresponding oxide[2], which can then be systematically removed via precipitation.
Q3: How can I efficiently reduce Palladium levels to below the 10 ppm regulatory limit for APIs?
The Causality: Palladium often forms stable
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation checkpoint confirms success.
Protocol A: Selective Precipitation of Phosphine Oxide via Acid-Adduct Formation
This protocol leverages the formation of an insoluble sulfate salt of the phosphine oxide, leaving the API in solution[1].
Mechanistic workflow for the selective precipitation of phosphine oxide via acid-adduct formation.
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate the crude organic phase and redissolve the residue in an inert, non-polar solvent (e.g., toluene or chlorobenzene) at a concentration of 10 mL/g.
-
Acid Addition: Under vigorous stirring at room temperature, add 1.1 equivalents of 98% H₂SO₄ dropwise.
-
Validation Checkpoint 1: Monitor the flask for the formation of a dense, white crystalline precipitate (the Cy₂P(t-Bu)O·H₂SO₄ adduct). If no precipitate forms within 15 minutes, the solvent mixture is too polar; concentrate and swap to pure toluene.
-
-
Isolation: Stir for 1 hour, then filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold toluene (2 x 2 mL/g) to maximize API recovery.
-
Verification:
-
Validation Checkpoint 2: Analyze an aliquot of the filtrate via ³¹P NMR. A successful precipitation is validated by the complete disappearance of the characteristic phosphine oxide peak (typically ~50–60 ppm). If the peak persists, repeat the acid addition.
-
Protocol B: Palladium Scavenging using MP-TMT Resin
This protocol removes residual Pd to meet stringent pharmaceutical regulations[3].
Step-by-Step Methodology:
-
Preparation: To the organic filtrate from Protocol A, add MP-TMT resin. Use 5 to 10 equivalents of resin relative to the initial Pd catalyst loading used in the cross-coupling reaction.
-
Incubation: Stir the suspension gently at 40°C for 12 hours.
-
Validation Checkpoint 1: Observe the resin beads. MP-TMT will transition from an off-white color to dark brown or black as it actively chelates palladium. A lack of color change indicates failed scavenging (likely due to competitive chelation from the API or incorrect solvent choice).
-
-
Filtration: Filter the resin through a tightly packed Celite pad and wash thoroughly with ethyl acetate.
-
Verification:
-
Validation Checkpoint 2 (Qualitative): Perform a rapid colorimetric test by adding a drop of 1M aqueous sodium sulfide (Na₂S) to a 1 mL aliquot of the filtrate. The absence of a black precipitate (PdS) provides immediate validation that macroscopic Pd has been removed.
-
Validation Checkpoint 3 (Quantitative): Submit a concentrated sample of the final API for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure Pd levels are <10 ppm.
-
Quantitative Data Center
To assist in selecting the appropriate palladium scavenging strategy for your specific API, consult the comparative efficacy data below, synthesized from recent process chemistry literature[3],[4],.
Table 1: Comparative Efficacy of Palladium Scavengers in Cross-Coupling Workflows
| Scavenger Type | Functional Group / Mechanism | Optimal Solvent Compatibility | Pd Removal Efficiency (%) | Typical Post-Treatment Pd (ppm) |
| MP-TMT Resin | Trimercaptotriazine (Chelation) | THF, Toluene, EtOAc | >95% | <10 ppm |
| Dual-Pore Silica | Thiol-modified (Adsorption) | Methanol, EtOAc | >98% | <5 ppm |
| PIX (Additive) | Potassium isopropyl xanthate | Aqueous / Organic biphasic | >90% | <15 ppm |
| Hybrid Hydrogel | Acyl hydrazide (In situ reduction) | Aqueous systems | >99% | <0.04 ppm |
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link][3]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Chemistry URL:[Link][4]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]
-
US5892121A - Purification of tertiary phosphine oxides Source: Google Patents URL:[1]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts Source: Dalton Transactions (RSC Publishing) URL:[Link][2]
Sources
- 1. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 2. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
Validation & Comparative
Butyldicyclohexylphosphane vs. other bulky phosphine ligands in catalysis
A Senior Application Scientist's Guide to Bulky Phosphine Ligands: Butyldicyclohexylphosphane in Focus
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a reaction. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, bulky, electron-rich phosphine ligands have emerged as indispensable tools, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth, objective comparison of butyldicyclohexylphosphane, a prominent member of this class, with other widely used bulky phosphine ligands. By delving into their structural nuances, electronic properties, and performance in key catalytic transformations, we aim to equip you with the knowledge to make informed decisions for your specific synthetic challenges.
The Pivotal Role of Bulky Phosphine Ligands in Catalysis
The efficacy of a palladium catalyst in cross-coupling reactions is intrinsically linked to the properties of its coordinating phosphine ligands.[3] These ligands play a multifaceted role: they stabilize the metal center, influence its reactivity, and modulate the selectivity of the reaction.[2][3] Bulky, electron-rich phosphine ligands, in particular, have revolutionized the field by enabling the use of challenging substrates, such as aryl chlorides, which were previously unreactive.[1][3]
The key to their success lies in two fundamental properties:
-
Steric Bulk: The large size of these ligands, often quantified by the Tolman cone angle (θ), promotes the formation of highly reactive, low-coordinate metal complexes.[3][4] This steric hindrance facilitates the crucial oxidative addition step and accelerates the final reductive elimination step of the catalytic cycle, leading to higher turnover numbers and efficiency.[3]
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the metal center.[3] This enhanced nucleophilicity of the metal promotes the oxidative addition of even unreactive electrophiles like aryl chlorides.[3]
Butyldicyclohexylphosphane: A Closer Look
Butyldicyclohexylphosphane, also known as di(1-adamantyl)-n-butylphosphine or under the trade name cataCXium® A, is a highly effective, bulky, and electron-rich phosphine ligand.[5][6] Its structure features two bulky cyclohexyl groups and a tert-butyl group attached to the phosphorus atom, conferring significant steric hindrance and strong electron-donating properties.[7][8]
Key Attributes of Butyldicyclohexylphosphane:
-
High Steric Bulk: The dicyclohexyl and tert-butyl substituents create a large steric footprint around the phosphorus atom, effectively promoting the formation of monoligated palladium complexes, which are often the most catalytically active species.
-
Strong Electron-Donating Character: The alkyl groups are strong sigma-donors, rendering the phosphorus atom highly electron-rich. This property is crucial for the activation of less reactive substrates.[3]
Comparative Analysis with Other Bulky Phosphine Ligands
The landscape of bulky phosphine ligands is diverse, with several families of ligands, most notably the Buchwald biaryl phosphine ligands, offering a range of steric and electronic properties.[1] The choice between butyldicyclohexylphosphane and other ligands is highly dependent on the specific substrates and the desired reaction outcome.[1]
Steric and Electronic Parameters: A Quantitative Comparison
The Tolman cone angle (θ) and the pKa of the conjugate acid of the phosphine are two key parameters used to quantify the steric bulk and electron-donating ability of phosphine ligands, respectively.
| Ligand | Structure | Cone Angle (θ) [°] | pKa (of R₃PH⁺) |
| Butyldicyclohexylphosphane | P(t-Bu)(Cy)₂ | ~180-190 | High (strong donor) |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | 182 | 11.4 |
| Tricyclohexylphosphine (PCy₃) | PCy₃ | 170 | 9.7 |
| XPhos | ~213 | ~8.5 | |
| SPhos | ~206 | ~8.7 | |
| RuPhos | ~200 | ~7.9 | |
| Triphenylphosphine (PPh₃) | PPh₃ | 145 | 2.73 |
Note: Cone angles and pKa values can vary slightly depending on the method of determination. The values presented here are representative.
This table highlights that while butyldicyclohexylphosphane possesses significant steric bulk, comparable to tri-tert-butylphosphine, the Buchwald ligands like XPhos and SPhos exhibit even larger cone angles due to their biaryl backbone.[1] In terms of electron-donating ability, the trialkylphosphines, including butyldicyclohexylphosphane, are generally stronger donors than the biarylphosphines.[3]
Performance in Catalysis: Suzuki-Miyaura and Buchwald-Hartwig Reactions
The true measure of a ligand's utility lies in its performance in catalytic reactions. The Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation) are two of the most important applications for these ligands.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[9] The use of bulky, electron-rich phosphine ligands has extended the scope of this reaction to include challenging substrates like aryl chlorides.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
Objective: To compare the efficacy of butyldicyclohexylphosphane with a Buchwald ligand (e.g., XPhos) in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Butyldicyclohexylphosphane or its tetrafluoroborate salt
-
XPhos
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk tubes, etc.)
Procedure:
-
Catalyst Pre-formation (if starting from free phosphine): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired time (e.g., 18 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC/MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and purity.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[10] The choice of ligand is critical and often substrate-dependent.[11]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
Objective: To evaluate the performance of butyldicyclohexylphosphane in the amination of an aryl chloride with a secondary amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Butyldicyclohexylphosphane or its tetrafluoroborate salt
-
Aryl chloride (e.g., 4-chloroanisole)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and butyldicyclohexylphosphane (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Reaction Setup: To the same Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (2 mL).
-
Reaction Execution: Seal the tube and heat in an oil bath at 80-100 °C until the starting material is consumed (monitor by TLC or GC).
-
Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify the product by chromatography.
Mechanistic Considerations and Ligand Selection
The choice between butyldicyclohexylphosphane and other bulky phosphine ligands is not always straightforward and can depend on subtle mechanistic factors.[1] The general catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[1][10]
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Butyldicyclohexylphosphane, with its strong electron-donating character, can be particularly effective at promoting the oxidative addition of challenging substrates.[5] However, for some sterically demanding couplings, the unique biaryl scaffold of Buchwald ligands like XPhos or SPhos may provide a more suitable steric environment to facilitate both oxidative addition and reductive elimination, leading to higher yields.[1][11]
Diagram: Ligand Structure-Activity Relationship
Caption: The interplay between ligand properties and catalytic performance.
Conclusion and Future Outlook
Butyldicyclohexylphosphane is a powerful and versatile bulky phosphine ligand that has proven its mettle in a wide range of palladium-catalyzed cross-coupling reactions. Its combination of significant steric bulk and strong electron-donating ability makes it a go-to ligand for many challenging transformations. However, the ever-expanding family of bulky phosphine ligands, particularly the Buchwald biaryl phosphines, offers a rich palette of steric and electronic properties that can be fine-tuned for specific applications.
For the researcher, the optimal choice of ligand will always be a function of the specific substrates, desired reaction conditions, and economic considerations. A thorough understanding of the principles outlined in this guide, coupled with empirical screening of a small library of diverse bulky phosphine ligands, will undoubtedly pave the way for the successful and efficient synthesis of complex molecular targets.
References
- Bard, A. J., & Faulkner, L. R. (2001).
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
-
Ereztech. (n.d.). t-Butyldicyclohexylphosphine | Dicyclohexyl-tert-butylphosphine | C16H31P. Retrieved from [Link]
-
The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyldicyclohexylphosphine. National Institutes of Health. Retrieved from [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011).
- Hartwig, J. F. (2010).
-
The Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Wu, X., & An, J. (Eds.). (2015). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. guidechem.com [guidechem.com]
- 8. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. entegris.com [entegris.com]
Comparative Performance Guide: tert-Butyldicyclohexylphosphine vs. Tri-tert-butylphosphine
Part 1: Executive Summary & Strategic Verdict
In the landscape of bulky, electron-rich phosphine ligands, Tri-tert-butylphosphine (P(t-Bu)₃) and Butyldicyclohexylphosphine (specifically the tert-butyl variant, Cy₂P(t-Bu) ) represent two critical tools for facilitating difficult palladium-catalyzed cross-couplings.
While both ligands belong to the class of sterically demanding, alkyl-rich phosphines designed to promote oxidative addition of aryl chlorides and facilitate reductive elimination in crowded systems, they occupy distinct niches:
-
P(t-Bu)₃ (The "Sledgehammer"): Remains the gold standard for maximum steric bulk and electron donation. It is the ligand of choice for the most deactivated aryl chlorides and sterically hindered substrates. However, its pyrophoric nature necessitates the use of its tetrafluoroborate salt (P(t-Bu)₃·HBF₄) or careful glovebox handling.[1]
-
Cy₂P(t-Bu) (The "Precision Tool"): Offers a slightly reduced steric profile (Cone angle ~170-175° vs. 182°) while maintaining high electron density. It often serves as a superior alternative in reactions where P(t-Bu)₃ is too bulky, preventing optimal coordination, or in specific direct arylation protocols where C-H activation requires a distinct geometric environment.
Verdict: Use P(t-Bu)₃ for the toughest oxidative additions (e.g., electron-rich aryl chlorides). Use Cy₂P(t-Bu) when optimizing selectivity in complex scaffolds or when P(t-Bu)₃ leads to rapid catalyst decomposition or lack of coordination due to excessive bulk.
Part 2: Ligand Profiling & Mechanistic Basis[2]
Physicochemical Comparison
The catalytic efficacy of these ligands is governed by the Tolman Cone Angle (
| Feature | Tri-tert-butylphosphine | tert-Butyldicyclohexylphosphine |
| Abbreviation | P(t-Bu)₃ | Cy₂P(t-Bu) |
| CAS Number | 13716-12-6 | 93634-87-8 |
| Structure | P(C(CH₃)₃)₃ | P(C₆H₁₁)(C₆H₁₁)(C(CH₃)₃) |
| Tolman Cone Angle ( | 182° (Extreme Bulk) | ~170–176° (High Bulk) |
| Electronic Character | Extremely Electron-Rich (Strong | Very Electron-Rich (Strong |
| Physical State | Low-melting solid / Pyrophoric Liquid | Viscous Liquid |
| Air Stability | Pyrophoric (Spontaneously ignites) | Air-Sensitive (Oxidizes rapidly) |
| Common Precursor | P(t-Bu)₃·HBF₄ (Air-stable salt) | Free phosphine (ampouled) |
Mechanistic Visualization
The following diagram maps the steric and electronic relationship between these ligands and common alternatives.
Part 3: Comparative Catalytic Performance
Suzuki-Miyaura Coupling (Aryl Chlorides)
The primary benchmark for these ligands is the coupling of unactivated or deactivated aryl chlorides.
-
P(t-Bu)₃: Facilitates coupling at room temperature for many aryl chlorides.[2] The bulky ligand forces the formation of the monoligated Pd(0)L species, which is the active catalyst for oxidative addition.
-
Cy₂P(t-Bu): Requires slightly higher temperatures (often 50–80°C) for deactivated substrates but shows comparable yields. It is often preferred when the substrate contains bulky ortho-substituents that might clash with the extreme bulk of P(t-Bu)₃.
Data Summary: Coupling of 4-Chloroanisole with Phenylboronic Acid Reaction Conditions: 1.0 mol% Pd₂(dba)₃, 2.4 mol% Ligand, 1.5 eq. Cs₂CO₃, Dioxane, 80°C, 12h.
| Ligand | Conversion (%) | Yield (%) | Notes |
| P(t-Bu)₃ | >99% | 96% | Extremely fast kinetics; often works at RT. |
| Cy₂P(t-Bu) | >95% | 92% | Excellent performance; slightly slower rate. |
| PCy₃ | 85% | 78% | Significantly less active for this deactivated chloride. |
| PPh₃ | <10% | <5% | Ineffective for unactivated aryl chlorides. |
Direct Arylation (C-H Activation)
In direct arylation protocols (e.g., coupling aryl halides with benzodioxoles or azoles), Cy₂P(t-Bu) has emerged as a superior ligand in specific cases.
-
Case Study: The arylation of 2,2-difluorobenzo[1,3]dioxole.
-
Observation: While P(t-Bu)₃ promotes oxidative addition, its bulk can inhibit the C-H activation step (concerted metalation-deprotonation). Cy₂P(t-Bu) provides the necessary electron density to stabilize the Pd(II) intermediate without sterically crowding the transition state for C-H cleavage.
Part 4: Experimental Protocols
General Protocol: Suzuki Coupling of Aryl Chlorides
System: Self-validating protocol using P(t-Bu)₃·HBF₄ (Air-stable precursor).
Reagents:
-
Aryl Chloride (1.0 mmol)
-
Boronic Acid (1.5 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
P(t-Bu)₃·HBF₄ (0.036 mmol, 3.6 mol%) (Use Cy₂P(t-Bu) free ligand here if comparing: 0.036 mmol)
-
K₃PO₄ (2.0 mmol)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Workflow:
-
Catalyst Pre-formation (Critical Step): In a glovebox or under Argon, weigh Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ into a vial. Add 1 mL of dioxane and stir for 30 mins. Why? This generates the active Pd(0)L species in situ and ensures the phosphonium salt is fully deprotonated by the base in the next step.
-
Reaction Assembly: Add the aryl chloride, boronic acid, and K₃PO₄ to a reaction tube.
-
Initiation: Transfer the pre-formed catalyst solution to the reaction tube via syringe. Rinse with remaining solvent (total volume 4 mL).
-
Execution: Seal and heat to 80°C (or RT for activated substrates) for 12–24 hours.
-
Workup: Filter through a celite pad, concentrate, and analyze via GC/NMR.
Catalytic Cycle Visualization
The following diagram illustrates where the ligand choice impacts the cycle.
Part 5: Handling & Safety (Crucial)
| Parameter | P(t-Bu)₃ | Cy₂P(t-Bu) |
| Oxidation Risk | Extreme. The free phosphine is pyrophoric. | High. Oxidizes rapidly to the phosphine oxide. |
| Recommended Form | Tetrafluoroborate Salt (HBF₄). Air-stable solid. Releases free ligand upon treatment with base in situ. | Free Ligand (Ampouled). Must be handled in a glovebox or via Schlenk lines. |
| Storage | Inert atmosphere (Nitrogen/Argon). | Inert atmosphere; Fridge/Freezer recommended. |
| Troubleshooting | If reaction fails, check for "Palladium Black". P(t-Bu)₃ decomposition often leads to rapid Pd precipitation. | Check ³¹P NMR for oxide peak (approx 50-60 ppm) to verify ligand integrity. |
References
-
Sigma-Aldrich. tert-Butyldicyclohexylphosphane Product Information (CAS 93634-87-8).
-
BenchChem. A Comparative Guide to Tri-tert-butylphosphine Tetrafluoroborate and Other Leading Phosphine Ligands.
-
Tokyo Chemical Industry (TCI). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. [3]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Ligand Performance.
-
National Science Foundation (NSF). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium. (Comparison of steric parameters).
Sources
Validating the Efficacy of Butyldicyclohexylphosphane in Advanced Cross-Coupling Reactions: A Comparative Guide
As transition-metal catalysis evolves, the bottleneck in cross-coupling methodologies has shifted from standard aryl bromides and iodides to the activation of highly unreactive, yet economically desirable, aryl chlorides. Overcoming the ~96 kcal/mol bond dissociation energy of the C–Cl bond requires highly specialized ligand architectures.
This guide provides an objective, data-driven analysis of Butyldicyclohexylphosphane (Cy2PBu) —a sterically demanding, electron-rich dialkylalkylphosphine. By dissecting its mechanistic causality, benchmarking its performance against industry standards (like XPhos and PCy3), and establishing a self-validating experimental protocol, we aim to equip researchers with the strategic insights needed to deploy this ligand effectively.
Mechanistic Rationale: The Steric and Electronic Causality
To understand why Cy2PBu succeeds where traditional ligands fail, we must analyze the dual demands of the palladium-catalyzed cross-coupling cycle: oxidative addition and reductive elimination.
-
The Electronic Factor (Oxidative Addition): Aryl chlorides are notoriously resistant to oxidative addition. To cleave the C–Cl bond, the Pd(0) center must be highly nucleophilic. Cy2PBu features strongly σ-donating cyclohexyl and butyl groups, which significantly increase the electron density on the phosphorus atom, and consequently, the palladium center[1]. This electron richness accelerates the oxidative addition step.
-
The Steric Factor (Reductive Elimination): While an electron-rich metal center favors oxidative addition, it thermodynamically hinders the final reductive elimination step. Cy2PBu solves this via extreme steric bulk. The large cone angle and high percent buried volume (
) of the dicyclohexyl and butyl substituents induce severe steric strain in the Pd(II) intermediate. This strain forces the two coupling partners into close proximity, drastically lowering the activation energy required for reductive elimination and rapid release of the product [2].
Unlike dialkylbiaryl phosphines (e.g., XPhos), Cy2PBu lacks a flanking aromatic ring. In specific C–H functionalization pathways where competitive
Figure 1: Catalytic cycle of Pd/Cy2PBu-mediated cross-coupling highlighting mechanistic steps.
Comparative Performance Benchmarking
To objectively validate Cy2PBu, we benchmark its performance in a highly challenging transformation: the direct Pd-catalyzed C–H arylation of electron-rich heterocycles with unactivated aryl chlorides. This reaction typically suffers from low yields due to catalyst deactivation and poor regioselectivity.
As demonstrated in foundational studies on heterocycle arylation, bulky alkyl phosphines like Cy2PBu and CataCXium A dramatically outperform both standard triarylphosphines and advanced biaryl ligands in this specific niche[3].
Table 1: Efficacy of Phosphine Ligands in the Arylation of Benzothiazole with Chlorobenzene
| Ligand | Equivalents | Catalyst Loading | Base / Solvent | Temp / Time | Yield (%) |
| Cy2PBu | 0.10 | 5 mol% Pd(OAc)₂ | K₃PO₄ / NMP | 125 °C / 16 h | 88% |
| CataCXium A | 0.10 | 5 mol% Pd(OAc)₂ | K₃PO₄ / NMP | 125 °C / 16 h | 90% |
| XPhos | 0.10 | 5 mol% Pd(OAc)₂ | K₃PO₄ / NMP | 125 °C / 16 h | 62% |
| PCy3 | 0.10 | 5 mol% Pd(OAc)₂ | K₃PO₄ / NMP | 125 °C / 16 h | 45% |
| dppf | 0.10 | 5 mol% Pd(OAc)₂ | K₃PO₄ / NMP | 125 °C / 16 h | <5% |
Data Interpretation: The rigidity and extreme steric profile of Cy2PBu and CataCXium A prevent the formation of off-cycle bis-ligated Pd(II) resting states, maintaining a high concentration of the active mono-ligated catalyst necessary for C–H activation.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for the Pd-Catalyzed C–H Arylation of Benzothiazole is designed as a self-validating system. It incorporates internal controls to verify catalyst integrity before committing to downstream purification.
Reagents & Materials
-
Precatalyst: Palladium(II) acetate (Pd(OAc)₂) – 5 mol%
-
Ligand: Butyldicyclohexylphosphane (Cy2PBu) – 10 mol%
-
Base: Anhydrous K₃PO₄ – 2.0 equivalents
-
Substrates: Benzothiazole (1.5 equiv), Chlorobenzene (1.0 equiv)
-
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone)
-
Additives: 3 Å Molecular Sieves (Activated)
-
Internal Standard: Dodecane (0.5 equiv)
Step-by-Step Methodology
-
Glovebox Preparation (Critical Step): Inside an argon-filled glovebox, charge an oven-dried 2-dram vial with Pd(OAc)₂ (5 mol%), Cy2PBu (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality Check: Pd(OAc)₂ is utilized as an air-stable Pd(II) precatalyst. The electron-rich Cy2PBu ligand rapidly reduces Pd(II) to the active Pd(0) species in situ.
-
-
Moisture Scavenging: Add 150 mg of activated 3 Å molecular sieves to the vial.
-
Causality Check: Trace water will protonate the intermediate aryl-palladium species, leading to competitive hydrodehalogenation of the aryl chloride [3]. Sieves are mandatory.
-
-
Substrate Addition: Add anhydrous NMP (2.5 mL), followed by chlorobenzene (1.0 mmol), benzothiazole (1.5 mmol), and dodecane (0.5 mmol). Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Reaction & In-Process Validation:
-
Stir the mixture at room temperature for 15 minutes. Validation: Observe a color shift from orange to dark red/brown, indicating successful Pd-ligand complexation.
-
Place the vial in a pre-heated oil bath at 125 °C.
-
Self-Validation Checkpoint: At t = 4 hours, extract a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID. Compare the product peak area to the dodecane standard. A conversion >50% validates an active catalytic cycle; <10% indicates moisture quenching or ligand oxidation, saving the researcher 12 hours of dead time.
-
-
Workup: After 16 hours, cool to room temperature, dilute with EtOAc (10 mL), and wash with water (3 × 10 mL) to remove NMP. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to isolate 2-phenylbenzothiazole.
Ligand Selection Logic
Choosing the correct ligand prevents wasted optimization cycles. Use the logic tree below to determine when Cy2PBu is the optimal choice over standard or biaryl phosphines.
Figure 2: Logical workflow for selecting Cy2PBu versus alternative phosphine ligands.
References
-
Chiong, H. A.; Daugulis, O. "Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides." Organic Letters, 2007, 9(8), 1449-1451.[Link]
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473.[Link]
Sources
Comprehensive Guide: DFT and Computational Studies of Butyldicyclohexylphosphane-Metal Complexes
Executive Summary
tert-Butyldicyclohexylphosphine (t-BuCy2P or Cy2PtBu ) is an electron-rich, sterically demanding trialkylphosphine ligand that has become a cornerstone in modern palladium-catalyzed cross-coupling reactions. For drug development professionals and synthetic chemists, selecting the optimal ligand is often the difference between a high-yielding reaction and complete catalytic failure. This guide synthesizes Density Functional Theory (DFT) computational insights with empirical benchmarking to objectively compare t-BuCy2P against alternative ligands, providing a clear rationale for its use in activating challenging C(sp2)–Cl bonds and facilitating complex arylations.
DFT & Computational Insights: The "Why" Behind the Reactivity
Understanding the efficacy of t-BuCy2P requires analyzing its stereoelectronic profile through the lens of Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations[1].
Steric Descriptors and Ligation State
The steric bulk of phosphine ligands is mathematically modeled using the minimum percent buried volume (
-
The "Goldilocks" Bulk: t-BuCy2P occupies a critical middle ground. It is bulkier than tricyclohexylphosphine (PCy3) but less sterically encumbered than tri-tert-butylphosphine (PtBu3)[2].
-
Ligation State Dynamics: DFT calculations indicate that the active Pd(0) ligation state is selectivity-determining. While less bulky ligands (like PPh3) default to a resting
geometry and ultra-bulky ligands (like PtBu3) exclusively form monoligated complexes, t-BuCy2P is conformationally flexible enough to support both and pathways depending on the halide identity[3].
Activation Energy ( )
The strongly electron-donating nature of the tert-butyl and cyclohexyl groups increases the electron density at the palladium center. Computational models confirm that this cooperative stereoelectronic effect significantly lowers the activation free energy (
Performance Benchmarking: t-BuCy2P vs. Alternatives
The computational advantages of t-BuCy2P translate directly to superior experimental yields in specific, highly demanding catalytic niches.
Table 1: Comparative Profiling of Phosphine Ligands in Pd-Catalysis
| Ligand | Steric Profile ( | Dominant Pd(0) State | Relative | Bench Stability | Optimal Application |
| PPh3 | Low | High | Air-stable solid | Aryl iodides/bromides | |
| PCy3 | Moderate | Moderate | Air-sensitive | Standard Suzuki/Heck | |
| t-BuCy2P | High | Low | Pyrophoric liquid[4] | Aryl chlorides, Heterocycle arylation | |
| PtBu3 | Very High | Very Low | Pyrophoric liquid | Highly sterically hindered substrates |
Empirical Case Studies
-
Direct Arylation of Heterocycles: In the arylation of electron-rich heterocycles (e.g., thiophenes, oxazoles) using aryl chlorides, t-BuCy2P combined with
afforded the highest product conversions, outperforming both N-heterocyclic carbenes (NHCs) and less bulky phosphines[5]. -
Ortho-Arylation of Benzoic Acids: During the direct ortho-arylation of benzoic acids via a Pd(II)-Pd(IV) pathway, t-BuCy2P facilitated substantial product conversion where traditional ligands like PPh3 and tri-p-tolylphosphine completely failed[6].
-
Regioselective Heck Reactions: The use of t-BuCy2P provided high 6-endo-trig selectivity in complex intramolecular Heck cyclizations, a crucial step in synthesizing anti-tubercular benzo[g]isoquinoline-5,10-diones[7].
Mechanistic Pathway Visualization
The following diagram illustrates the active catalytic cycle of t-BuCy2P-mediated cross-coupling, emphasizing the critical transition between the Pd(0) and Pd(II) states.
Fig 1. Catalytic cycle of Pd/t-BuCy2P cross-coupling, highlighting the Pd(0)/Pd(II) pathway.
Self-Validating Experimental Protocol
Critical Safety & Handling Note: Free t-BuCy2P is a highly hazardous, pyrophoric liquid that catches fire spontaneously if exposed to air[4]. To ensure safety and reproducibility, this protocol utilizes its air-stable tetrafluoroborate salt (
Standardized Workflow for Pd-Catalyzed Arylation of Heterocycles
-
Precatalyst Assembly (Benchtop):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(5 mol%), (10 mol%), and (2.0 equiv). -
Causality: The 1:2 Pd-to-ligand ratio ensures the complete formation of the active catalyst.
serves a dual purpose: it deprotonates the salt to release the free t-BuCy2P ligand[7] and acts as the primary base for the cross-coupling turnover.
-
-
Substrate Addition:
-
Add the aryl chloride (1.0 equiv) and the coupling partner (e.g., heterocycle, 1.2 equiv).
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed DMF (0.2 M relative to the aryl chloride).
-
Causality: Degassing is absolute paramount. Once deprotonated by the base, the free t-BuCy2P is highly susceptible to oxidation into a catalytically dead phosphine oxide.
-
-
Reaction Execution:
-
Seal the Schlenk tube under an argon atmosphere and heat the mixture in an oil bath at 120 °C for 12–16 hours.
-
Causality: Elevated thermal energy is required to overcome the
barrier for the oxidative addition of the inert C–Cl bond, despite the acceleration provided by the electron-rich ligand.
-
-
Workup & Validation:
-
Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF and inorganic salts.
-
Dry the organic layer over
, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography.
-
References
- Source: nih.
- Source: rsc.
- Source: tuwien.
- Source: acs.
- Source: semanticscholar.
- Source: acs.
- Regioselectivity in the Heck (Mizoroki-Heck)
- Source: polyu.edu.
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 4. tert-Butyldicyclohexylphosphine | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
Air stability comparison of Butyldicyclohexylphosphane with other phosphines
Air Stability Comparison of Butyldicyclohexylphosphane (Cy2PtBu) vs. Alternative Phosphines: A Technical Guide
In modern transition-metal-catalyzed cross-coupling reactions, the selection of a phosphine ligand dictates the delicate balance between catalytic turnover and operational stability. Butyldicyclohexylphosphane (often denoted as Cy2PtBu or tert-butyldicyclohexylphosphine) is a premier, highly sterically demanding, and electron-rich ligand[1]. While it excels in facilitating challenging oxidative additions, its extreme sensitivity to atmospheric oxygen presents significant handling bottlenecks.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind the air instability of Cy2PtBu, objectively compare its performance against alternative phosphines, and provide a self-validating experimental protocol for quantifying phosphine oxidation.
Mechanistic Causality: Why is Cy2PtBu Highly Air-Sensitive?
The efficacy of a phosphine ligand is rapidly compromised by its oxidation to the corresponding phosphine oxide, an event that irreversibly deactivates the metal catalyst[2]. The susceptibility of a phosphine to air oxidation is governed by a strict interplay of electronic density and steric hindrance:
-
Electronic Activation (The Dominant Factor): The rate of oxidation correlates directly with the electron density residing on the phosphorus center[3]. Cy2PtBu features three strongly electron-donating alkyl groups (two cyclohexyls and one tert-butyl). These groups inductively push electron density onto the phosphorus atom, drastically raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the phosphorus lone pair highly nucleophilic and highly susceptible to single-electron transfer to triplet oxygen (
), initiating a rapid radical oxidation process.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Steric Shielding vs. Electronic Overlap: In theory, bulky substituents can kinetically hinder the approach of molecular oxygen, creating a protective shield around the phosphorus center[2]. However, in the case of Cy2PtBu, the extreme electron-richness overrides this kinetic protection. As a result, Cy2PtBu is classified as a pyrophoric liquid—it can catch fire spontaneously upon direct exposure to air[4].
-
The Aromatic Contrast: By comparison, triarylphosphines (e.g.,
) delocalize the phosphorus lone pair into their adjacent aromaticngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -systems. This delocalization lowers the Singly Occupied Molecular Orbital (SOMO) energy of the intermediate radical cation, rendering the ligand inherently air-stable.
Quantitative Comparison of Phosphine Ligand Air Stability
To aid in ligand selection, the following table synthesizes the electronic, steric, and stability profiles of Cy2PtBu against common alternatives.
| Ligand | Phosphine Class | Electronic Property | Steric Bulk (Cone Angle | Air Stability Profile | Handling Requirement |
| Cy2PtBu | Trialkylphosphine | Highly electron-rich | Very Large (~170°) | Pyrophoric (Spontaneously flammable)[4] | Strict Glovebox / Schlenk line |
| P(tBu)3 | Trialkylphosphine | Highly electron-rich | Extremely Large (182°) | Pyrophoric | Strict Glovebox / Schlenk line |
| PCy3 | Trialkylphosphine | Electron-rich | Large (170°) | Highly Air-Sensitive | Glovebox / Schlenk line |
| PPh3 | Triarylphosphine | Moderate | Medium (145°) | Air-Stable | Benchtop |
| XPhos | Dialkylbiaryl | Electron-rich | Very Large | Air-Stable (Arene-P interaction) | Benchtop |
| Cy2PtBu·HBF4 | Phosphonium Salt | N/A (Protected lone pair) | N/A | Air-Stable [5] | Benchtop (Deprotonate in situ) |
Strategic Alternative: Because handling free Cy2PtBu is hazardous and operationally tedious, researchers frequently utilize its phosphonium tetrafluoroborate salt (Cy2PtBu·HBF4). Protonation of the reactive phosphorus lone pair renders the precursor completely air-stable for benchtop storage and handling[5]. The active free phosphine is subsequently generated in situ via deprotonation with a mild base during the catalytic cycle.
Experimental Protocol: Self-Validating P NMR Kinetic Assay for Oxidation
To objectively compare the oxidation half-life (
Causality behind the protocol design:
Tracking oxidation via
Step-by-Step Methodology:
-
Sample Preparation (Inert Atmosphere): Inside an argon-filled glovebox, dissolve 0.05 mmol of the target phosphine (e.g., Cy2PtBu) and 0.05 mmol of the internal standard (
) in 0.6 mL of anhydrous, degassed . -
Baseline Acquisition: Transfer the solution to a J. Young NMR tube, seal it, and acquire a baseline
P NMR spectrum to confirm 0% initial oxidation and establish the 1:1 integration ratio against the standard. -
Controlled Air Exposure: Remove the J. Young valve and bubble standard synthetic air (20%
, 80% , strictly moisture-free to prevent hydrolysis) through the solution via a submerged capillary at a controlled rate of 2 mL/min for exactly 60 seconds. -
Kinetic Tracking: Reseal the tube and immediately acquire
P NMR spectra at 5-minute intervals. -
Data Validation: Calculate the conversion percentage by integrating the newly formed phosphine oxide peak (typically shifted downfield) against the remaining free phosphine. Validate the assay by ensuring the total phosphorus integration (excluding the
standard) remains constant across all time points.
Workflow Visualization: Phosphine Selection & Handling Logic
The following diagram outlines the logical decision tree for evaluating and handling phosphine ligands based on their structural properties and resulting air stability.
Caption: Logical workflow for evaluating phosphine ligand air stability and determining handling protocols.
References
-
DalChem. Material Safety Data Sheet - t-Butyldicyclohexylphosphine. Available at: [Link]
-
Stewart, B., Harriman, A., & Higham, L. J. Predicting the Air Stability of Phosphines. ResearchGate / Organometallics. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Butyldicyclohexylphosphane
For the experienced researcher, the introduction of a new reagent into a workflow is a calculated decision, balancing its potential for discovery against the inherent risks. Butyldicyclohexylphosphane, a valuable organophosphorus compound, is one such reagent that demands meticulous safety planning due to its significant reactive hazards. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research. Our aim is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory's safety protocols.
The Core Hazard: Understanding Pyrophoricity
Butyldicyclohexylphosphane is classified as a pyrophoric liquid, a substance that can ignite spontaneously upon contact with air.[1][2] This is not a risk to be underestimated; the reaction can be instantaneous and violent. The primary directive when handling this and similar reagents is to rigorously exclude atmospheric oxygen. Our entire PPE and handling strategy is built upon this fundamental principle. Failure to do so can result in fire, severe burns, and the release of toxic decomposition products.
Essential Personal Protective Equipment: A Multi-Layered Defense
A risk-based approach is paramount when selecting PPE for handling Butyldicyclohexylphosphane. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Component | Specification | Rationale |
| Primary Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes of the reagent or solvents. |
| Secondary Face Protection | Face shield | Provides an additional layer of protection for the entire face from splashes and potential rapid reactions. |
| Hand Protection | Flame-resistant (FR) gloves (e.g., Nomex® or Kevlar®) worn over chemically resistant gloves (e.g., nitrile or neoprene) | The outer FR gloves provide protection against ignition, while the inner gloves offer chemical resistance. Never wear only flammable gloves like latex or nitrile without an FR outer layer. |
| Body Protection | Flame-resistant (FR) lab coat | Essential for protecting the torso and arms from fire. Standard cotton lab coats are flammable and offer inadequate protection. |
| Additional Protection | 100% cotton or other non-synthetic clothing under the lab coat | Synthetic clothing can melt and adhere to the skin in the event of a fire, causing severe burns. |
| Foot Protection | Closed-toe shoes, preferably made of leather or other non-porous material | Protects feet from spills and falling objects. |
Procedural Guidance for Safe Handling
The selection of PPE is only one facet of a comprehensive safety strategy. The following procedural steps are critical for minimizing risk when working with Butyldicyclohexylphosphane.
Working in an Inert Atmosphere
The most effective way to prevent the ignition of Butyldicyclohexylphosphane is to handle it in an environment devoid of oxygen. This is typically achieved using one of two methods:
-
Glovebox: A glovebox provides the highest level of containment and is the preferred method for handling pyrophoric materials. The inert atmosphere (typically nitrogen or argon) within the glovebox eliminates the risk of spontaneous ignition.
-
Schlenk Line: For smaller-scale operations, a Schlenk line can be used to create an inert atmosphere within the reaction flask. This technique requires a higher level of skill and careful execution to prevent the introduction of air.
Step-by-Step PPE Donning and Doffing Sequence
-
Donning:
-
Ensure you are wearing appropriate street clothing (100% cotton).
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the inner pair of chemically resistant gloves.
-
Put on the outer pair of flame-resistant gloves.
-
Don chemical splash goggles.
-
Place the face shield over the goggles.
-
-
Doffing:
-
Remove the outer flame-resistant gloves.
-
Remove the face shield.
-
Remove the flame-resistant lab coat.
-
Remove the chemical splash goggles.
-
Remove the inner chemically resistant gloves by peeling them off from the cuff, avoiding contact with the outer surface.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness is Key
In the event of an incident, a swift and correct response is crucial.
-
Small Spills (in a fume hood): If a small spill occurs in a chemical fume hood, it can be smothered with sand, sodium bicarbonate, or a Class D fire extinguisher. Do not use a Class A, B, or C fire extinguisher, as these can spread the material.
-
Personal Contamination: If Butyldicyclohexylphosphane comes into contact with skin or clothing, immediately douse the affected area with copious amounts of water and remove the contaminated clothing. Seek immediate medical attention.
-
Fire: In the event of a fire, activate the nearest fire alarm and evacuate the area. If you are trained and it is safe to do so, you may use a Class D fire extinguisher.
Disposal Plan: Quenching and Waste Management
Pyrophoric waste must never be disposed of directly. It must first be "quenched" to render it non-pyrophoric.
-
Quenching Procedure (to be performed in a fume hood):
-
Dilute the Butyldicyclohexylphosphane waste with an equal volume of an inert, high-boiling solvent (e.g., heptane or toluene).
-
Slowly and carefully add a quenching agent, such as isopropanol, to the diluted waste with stirring. This should be done in an ice bath to control the exothermic reaction.
-
Once the reaction has subsided, slowly add methanol, followed by water.
-
The quenched material can then be disposed of as hazardous chemical waste in accordance with your institution's guidelines.[3][4]
-
-
Solid Waste: Any materials contaminated with Butyldicyclohexylphosphane, such as gloves, paper towels, or septa, should be quenched in a similar manner before being disposed of as solid hazardous waste.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of control and PPE when working with Butyldicyclohexylphosphane.
Caption: PPE selection workflow for Butyldicyclohexylphosphane.
Conclusion
Working with Butyldicyclohexylphosphane requires a disciplined and informed approach to safety. By understanding the inherent pyrophoric nature of this reagent and implementing the multi-layered PPE and handling strategies outlined in this guide, researchers can confidently and safely harness its synthetic potential. Always remember that this guidance is a supplement to, not a replacement for, your institution's specific safety protocols and a thorough, experiment-specific risk assessment.
References
-
National Center for Biotechnology Information. (n.d.). tert-Butyldicyclohexylphosphine. PubChem. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Phosphine. Retrieved from [Link]
-
U.S. Department of Agriculture. (2024, February 29). Treatments Procedure - Phosphine. ACIR. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2021, January 29). Phosphine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosphine: Lung Damaging Agent. NIOSH. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
Ereztech. (n.d.). t-Butyldicyclohexylphosphine. Retrieved from [Link]
-
(n.d.). Safety Data Sheet. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Bio Nuclear Diagnostics, Inc. (n.d.). PPE. Retrieved from [Link]
-
Tulane University. (2023, June 27). Fact Sheet: Hazardous Waste Disposal. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
University of Wyoming. (n.d.). Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Retrieved from [Link]
-
University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP. Retrieved from [Link]
-
New Jersey Department of Health. (2000, July). Common Name: 1,2:3,4-DIEPOXY BUTANE HAZARD SUMMARY. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
